8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
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Properties
IUPAC Name |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMVFDDWZEINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346322 | |
| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-96-2 | |
| Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (CAS Number: 7169-96-2)
An In-depth Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS Number: 7169-96-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the design of various therapeutic agents. The presence of a bromine atom at the 8-position and a methyl group at the 2-position provides opportunities for further chemical modification, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Physicochemical Properties
A summary of the key physicochemical properties for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7169-96-2 | [4] |
| Molecular Formula | C₇H₆BrN₃ | [4] |
| Molecular Weight | 212.05 g/mol | [4] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| MDL Number | MFCD11044703 | [4] |
Synthesis
A plausible synthetic route starting from commercially available precursors is outlined below. This proposed pathway is based on established synthetic methodologies for related compounds.
Proposed Synthetic Pathway
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Chemrio [chemrio.com]
- 4. This compound [myskinrecipes.com]
physicochemical properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the fused N-heterocycle family. This chemical scaffold is of significant interest in medicinal and agricultural chemistry. The triazolo[1,5-a]pyridine core is a key pharmacophore found in molecules exhibiting a range of biological activities, including kinase inhibition for cancer therapy. The bromine substituent at the 8-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery and the development of novel agrochemicals. This guide provides a summary of its known physicochemical properties and detailed experimental protocols for their determination.
Core Physicochemical Properties
Quantitative experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited in publicly available literature. The following table summarizes the core identification and molecular properties. For context, melting points of closely related isomers are provided but should not be attributed to this specific compound.
| Property | Value | Source |
| IUPAC Name | 8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | - |
| CAS Number | 7169-96-2 | [4][5] |
| Molecular Formula | C₇H₆BrN₃ | [4][5] |
| Molecular Weight | 212.05 g/mol | [4][5] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | [6] |
| pKa | Data not available | - |
| logP (Octanol/Water) | Data not available | - |
| MDL Number | MFCD11044703 | [5] |
| Melting Point (Isomer) | 154.5-155 °C (for 6-Bromo-2-methyl isomer) | - |
| Melting Point (Analogue) | 152-157 °C (for 8-Bromo analogue) | - |
Experimental Protocols
While specific experimental data for the title compound is scarce, the following sections detail standard, widely accepted methodologies for determining the key physicochemical properties of heterocyclic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. It is determined as a temperature range from the point of first liquid formation to complete liquefaction.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[9][10]
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[9]
-
Measurement:
-
The packed capillary tube is inserted into the heating block of the apparatus.[10]
-
For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[9]
-
A second, fresh sample is then used for a precise measurement. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point.[10]
-
The heating rate is then slowed significantly to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically sharp (0.5-1.0 °C).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, which is crucial for predicting a drug's absorption and distribution.[11][12]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[1][11] This ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in a shaker or thermomixer and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solid.[1][12]
-
Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated aqueous solution.[2][3]
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is commonly employed.[2]
-
Analysis: A calibration curve is generated using standard solutions of the compound at known concentrations. The concentration of the saturated solution is then calculated from this curve, representing the aqueous solubility of the compound under the specified conditions.[3]
Lipophilicity (logP) Determination (RP-HPLC Method)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and pharmacokinetic profile.[13][14] While the shake-flask method can be used, Reverse-Phase HPLC (RP-HPLC) offers higher throughput.[13][15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[13]
Methodology:
-
System Setup: An RP-HPLC system with a C18 or similar nonpolar column is used.[15] The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[15]
-
Calibration: A set of standard compounds with well-established, literature-reported logP values is selected.[13] Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.
-
Standard Curve Generation: The capacity factor (k) for each standard is calculated. The logarithm of the capacity factor (log k) is then plotted against the known logP value for each standard, generating a linear calibration curve.[13]
-
Sample Analysis: The test compound (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) is dissolved and injected into the same HPLC system under identical conditions. Its retention time is measured.
-
logP Calculation: The capacity factor for the test compound is calculated from its retention time. This value is then substituted into the linear equation of the standard curve to determine the experimental logP of the compound.[13]
Visualized Workflow: Synthesis of the Triazolo[1,5-a]pyridine Scaffold
The following diagram illustrates a general and modern workflow for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, based on a microwave-assisted, catalyst-free reaction. This approach is valued for its efficiency and good yields.[16]
Caption: General workflow for microwave-assisted synthesis of Triazolo[1,5-a]pyridines.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine - CAS:7169-96-2 - Abovchem [abovchem.com]
- 5. This compound [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. agilent.com [agilent.com]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
Disclaimer: Publicly available experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited. This guide provides information based on the established chemistry of the[1][2][3]triazolo[1,5-a]pyridine scaffold and data from closely related analogs.
Core Molecular Structure and Identifiers
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused ring system composed of a pyridine ring and a 1,2,4-triazole ring. The structure is substituted with a bromine atom at position 8 and a methyl group at position 2. While a specific CAS number for this compound is not readily found in public databases, its structure can be definitively represented by chemical identifiers.
Table 1: Molecular Identifiers for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
| Identifier Type | Value |
| IUPAC Name | 8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine |
| Molecular Formula | C₇H₆BrN₃ |
| Canonical SMILES | CC1=NN2C(=N1)C=CC=C2Br |
| Molecular Weight | 212.05 g/mol |
For comparative purposes, the properties of the commercially available, non-methylated analog, 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine, are provided below. These values can serve as an estimate for the physical characteristics of the title compound.
Table 2: Physicochemical Properties of the Analog 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
| Property | Value | Reference |
| CAS Number | 868362-18-9 | [4][5] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 152-157 °C | [4] |
| SMILES | Brc1cccn2ncnc12 | [4] |
| InChI Key | NATZWIFAAIXCTQ-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods, most commonly involving the cyclization of a substituted 2-aminopyridine derivative. A plausible and widely cited approach is the reaction of a 2-aminopyridine with an acylating agent followed by oxidative N-N bond formation.
Plausible Synthetic Protocol
A likely synthetic route to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine involves a two-step process starting from 3-bromo-2-aminopyridine.
Step 1: Acylation of 3-Bromo-2-aminopyridine The starting material, 3-bromo-2-aminopyridine, is first acylated to form an N-(pyridin-2-yl)acetamide intermediate.
-
Reagents: 3-Bromo-2-aminopyridine, Acetic Anhydride, Pyridine (as catalyst/base).
-
Procedure: To a solution of 3-bromo-2-aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine), acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N-(3-bromopyridin-2-yl)acetamide is purified, typically by recrystallization or column chromatography.
Step 2: Oxidative Cyclization The intermediate N-(3-bromopyridin-2-yl)acetamide is then cyclized to form the final triazolo[1,5-a]pyridine ring system. This is often achieved using a dehydrating and cyclizing agent, which promotes the intramolecular N-N bond formation. A common method involves the use of phosphorus oxychloride (POCl₃) followed by an oxidative workup, or via PIFA-mediated intramolecular annulation.[6]
-
Reagents: N-(3-bromopyridin-2-yl)acetamide, Phosphorus Oxychloride (POCl₃) or (Diacetoxyiodo)benzene (PIFA).
-
Procedure (using POCl₃): The N-(3-bromopyridin-2-yl)acetamide is heated under reflux with an excess of phosphorus oxychloride. The reaction time can vary from a few hours to overnight. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate is filtered, washed with water, and dried. The crude product, 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, is then purified by column chromatography on silica gel or by recrystallization.
Caption: Plausible synthetic workflow for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Potential Biological Activity and Signaling Pathways
The[1][2][3]triazolo[1,5-a]pyridine and the isosteric[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7] Derivatives have been investigated for various therapeutic applications.
Anticancer Potential
Numerous studies have reported the antiproliferative activities of[1][2][3]triazolo[1,5-a]pyridine derivatives against various human cancer cell lines.[8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway.[8] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[1][9] Its frequent activation in malignancies makes it a prime target for cancer therapy.[9] Inhibitors can act at different points in the pathway, for instance, by targeting the ATP-binding site of AKT to prevent its kinase activity.[1][3]
Given the established anticancer properties of this chemical class, it is plausible that 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine could function as an inhibitor of such pathways. The bromination at the 8-position provides a handle for further chemical modification, potentially allowing for the optimization of binding affinity and selectivity for specific kinase targets.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by the title compound.
References
- 1. scbt.com [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 8-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 868362-18-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Spectroscopic Characterization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following tables are structured to present the key spectroscopic data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. Note: Experimental data for this specific compound was not available in the public domain at the time of this review. These tables are provided as a template for data presentation.
Table 1: NMR Spectroscopic Data
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | e.g., CDCl₃ | e.g., CDCl₃ |
| Frequency | e.g., 400 MHz | e.g., 100 MHz |
| Chemical Shifts (δ) in ppm | Data not available | Data not available |
| Coupling Constants (J) in Hz | Data not available |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Value |
| Ionization Mode | e.g., ESI+ |
| Calculated m/z for [M+H]⁺ | e.g., 211.98 |
| Observed m/z for [M+H]⁺ | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Parameter | Value (cm⁻¹) |
| Sample State | e.g., KBr pellet |
| Key Absorption Bands | Data not available |
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data, adapted from methodologies used for analogous heterocyclic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra would be recorded on a spectrometer operating at a frequency such as 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample would be prepared by dissolving approximately 5-10 mg of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument. The data would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
3. Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample could be prepared as a potassium bromide (KBr) pellet. A small amount of the compound would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
In-depth Technical Guide: Solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Organic Solvents
Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in various organic solvents. A safety data sheet for the compound explicitly states "solubility: no data available."
This guide, therefore, provides a detailed, generalized experimental protocol for the determination of thermodynamic solubility of a compound such as 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in organic solvents. The methodology described is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility determination.[1][2] This protocol is intended for researchers, scientists, and drug development professionals to enable them to determine the solubility of this and other similar compounds in their own laboratory settings.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the procedure to determine the equilibrium solubility of a solid organic compound in a given organic solvent.
1. Objective:
To determine the concentration of a saturated solution of the analyte (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) in a specific organic solvent at a constant temperature, representing its thermodynamic solubility.
2. Principle:
An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][3] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]
3. Materials and Equipment:
-
Analyte: 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (solid, crystalline powder of known purity)
-
Solvents: A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate) of analytical grade or higher.
-
Equipment:
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)
-
Volumetric flasks and pipettes for preparing standards and dilutions
-
Autosampler vials for the analytical instrument
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
4. Experimental Procedure:
4.1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards of known concentrations. These standards will be used to generate a calibration curve for quantifying the analyte in the saturated solution.
4.2. Preparation of Saturated Solution:
-
Add an excess amount of the solid 8-Bromo-2-methyl-triazolo[1,5-a]pyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add approximately 2-5 mg of the compound to 1 mL of the solvent.
-
Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period to allow them to reach equilibrium. For thermodynamic solubility, an incubation time of 24 to 48 hours is typically recommended.[4][6] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).
4.3. Sample Separation and Preparation:
-
After the incubation period, visually inspect the vials to confirm the presence of excess undissolved solid.
-
To separate the saturated solution from the solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles.
-
Dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.
5. Analytical Quantification:
-
Analyze the prepared standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of the analyte in the diluted sample by interpolating its analytical response from the calibration curve.
6. Data Presentation and Analysis:
-
Calculate the solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in the organic solvent using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
The results should be presented in a clear, tabular format for easy comparison of solubility across different solvents. The temperature at which the experiment was conducted must also be specified.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Solvent A | e.g., 25 | |||
| Solvent B | e.g., 25 | |||
| Solvent C | e.g., 25 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
References
The Bromine Substituent in Triazolopyridines: A Gateway for Molecular Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic introduction and subsequent functionalization of a bromine substituent on this ring system offer a powerful tool for the synthesis of diverse molecular architectures with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the bromine substituent in triazolopyridines, focusing on key transformations including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to facilitate the practical application of these methodologies in a research and development setting.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the triazolopyridine ring, particularly at the 5- and 7-positions, is activated towards nucleophilic aromatic substitution (SNAr). This activation is attributed to the electron-withdrawing nature of the fused triazole ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This reactivity allows for the direct displacement of the bromine atom by a variety of nucleophiles, providing a straightforward route to functionalized triazolopyridines.
Reactivity with Thiol Nucleophiles
The reaction of bromotriazolopyridines with thiol nucleophiles is a reliable method for the introduction of thioether moieties. These reactions typically proceed under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion.
Table 1: Nucleophilic Aromatic Substitution of a Halogenated Pyridine with a Triazole-5-thiol Derivative
| Entry | Halogenated Pyridine | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 4-Amino-3-methyl-1H-1,2,4-triazole-5-thiol | K₂CO₃ | DMF | RT | 12 | 85 |
Data adapted from a representative SNAr reaction on a related pyridine system.
Experimental Protocol: Synthesis of a Thiazolo[4,5-b]pyridine Fused with a Triazole Ring
This protocol is based on a representative nucleophilic aromatic substitution reaction involving a halogenated pyridine and a triazole-5-thiol, illustrating a common approach for the formation of C-S bonds via SNAr.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
4-Amino-3-methyl-1H-1,2,4-triazole-5-thiol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in anhydrous DMF, add 4-amino-3-methyl-1H-1,2,4-triazole-5-thiol and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
SNAr Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of aryl halides, including bromotriazolopyridines. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, have proven to be highly effective for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromotriazolopyridine and an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
A notable example is the Suzuki-Miyaura coupling of 4-bromo-[1][2]triazolo[1,5-a]pyridine with various arylboronic acids.[3] This transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the triazolopyridine core.
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-[1][2]triazolo[1,5-a]pyridine
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 92 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (5:1) | 100 | 78 |
Data sourced from Iizumi, K., et al. (2022).[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-[1][2]triazolo[1,5-a]pyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful method for the construction of C-N bonds by coupling the bromotriazolopyridine with a primary or secondary amine. This reaction is catalyzed by a palladium complex, typically with a bulky electron-rich phosphine ligand, in the presence of a base. While specific examples on bromotriazolopyridines are not abundant in the literature, protocols for related bromopyridines serve as excellent starting points.
A relevant example is the synthesis of triazolopyridines from 2-chloropyridine and a hydrazide, which involves an initial palladium-catalyzed C-N coupling.
Table 3: Buchwald-Hartwig Amination of 2-Chloropyridine with a Hydrazide
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Benzhydrazide | Pd₂(dba)₃ | Josiphos | NaHCO₃ | DMF | 100 | 85 (of coupled intermediate) |
Data adapted from a representative reaction for the synthesis of a triazolopyridine precursor.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol is based on a general procedure for the Buchwald-Hartwig amination of a bromopyridine and can be adapted for bromotriazolopyridine substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Josiphos ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine derivative, amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Workflow
Conclusion
The bromine substituent on the triazolopyridine core serves as a versatile handle for a variety of chemical transformations. Nucleophilic aromatic substitution offers a direct route to introduce heteroatom-based functional groups, while powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad substrate scope. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the reactivity of bromotriazolopyridines in the design and synthesis of novel compounds with potential applications in medicine and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Electrophilic Substitution on theTriazolo[1,5-a]pyridine Ring: An In-depth Technical Guide
Electrophilic Substitution on the[1][2][3]Triazolo[1,5-a]pyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of electrophilic substitution reactions on the[1][2][3]triazolo[1,5-a]pyridine ring system. This fused heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for the development of novel derivatives with tailored properties.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine ring system is an aromatic, bicyclic heterocycle containing a bridgehead nitrogen atom. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a unique electronic landscape that dictates its reactivity. Electrophilic attack on this system can lead to two primary outcomes: direct substitution on the ring or ring-opening of the triazole moiety with concomitant loss of molecular nitrogen. The regioselectivity and the predominant reaction pathway are highly dependent on the nature of the electrophile and the reaction conditions.
General Reactivity and Regioselectivity
Electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring is a nuanced process. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack. The triazole ring, while formally electron-rich, can undergo ring-opening upon interaction with certain electrophiles.
Theoretical and experimental studies indicate that the C3 position of the triazole ring is the most susceptible to electrophilic attack, leading to substitution products. This is attributed to the stabilization of the cationic intermediate. However, substitution at the pyridine ring, particularly at the C7 position , can be achieved through indirect methods such as lithiation followed by electrophilic quench.
Strongly activating electrophiles, such as those generated in nitration and Vilsmeier-Haack formylation, tend to favor substitution at the C3 position. Conversely, less reactive electrophiles or those that can coordinate strongly with the triazole nitrogen atoms may promote ring-opening pathways.
Key Electrophilic Substitution Reactions
This section details the primary electrophilic substitution reactions investigated on the[1][2][3]triazolo[1,5-a]pyridine nucleus.
Nitration
Nitration of[1][2][3]triazolo[1,5-a]pyridines typically occurs at the C3 position. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.
Table 1: Nitration of[1][2][3]Triazolo[1,5-a]Pyridine Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | HNO₃/H₂SO₄ in glacial acetic acid, rt, 3h | 5-Aryl-6-nitro-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | 81-83 | [4] |
Experimental Protocol: Nitration of 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines [4]
-
A mixture of nitric acid (d 1.41, 1 mL) and sulfuric acid (d 1.84, 1 mL) in glacial acetic acid (10 mL) is prepared.
-
The nitrating mixture is added gradually to a suspension of the 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine (1 mmol) in glacial acetic acid (10 mL) with stirring at room temperature.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
The mixture is then poured into cold water with stirring.
-
The precipitated yellow solid is filtered, washed with cold water, dried, and crystallized from ethanol to yield the 6-nitro derivative.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of the[1][2][3]triazolo[1,5-a]pyridine ring. The Vilsmeier reagent is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Table 2: Vilsmeier-Haack Formylation of Triazolopyridine Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine | POCl₃, DMF | 3-Formyl-[1][2][3]triazolo[1,5-a]pyridine | Not specified | [5] |
Experimental Protocol: Vilsmeier-Haack Formylation
A general procedure for the Vilsmeier-Haack reaction is as follows:
-
To a cooled (0 °C) solution of the[1][2][3]triazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., DMF or a chlorinated solvent), phosphorus oxychloride is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate.
-
Upon completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Halogenation
Direct halogenation of[1][2][3]triazolo[1,5-a]pyridines can be complex, often leading to ring-opening products. A more controlled method for the introduction of a halogen, specifically bromine, at the C7 position involves a lithiation-bromination sequence.
Table 3: Bromination of Lithiated[1][2][3]Triazolo[1,5-a]Pyridine Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Methyl-7-lithio-[1][2][3]triazolo[1,5-a]pyridine | 1,2-Dibromotetrachloroethane (DBTCE) in Toluene | 7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine | 70-80 | [5] |
| 3-Methyl-7-lithio-[1][2][3]triazolo[1,5-a]pyridine | Br₂ | 7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine | 5 | [5] |
| 7-Lithio-3-(N,N-diethylcarbamoyl)-[1][2][3]triazolo[1,5-a]pyridine | Br₂ | 7-Bromo-3-(N,N-diethylcarbamoyl)-[1][2][3]triazolo[1,5-a]pyridine | 10 | [5] |
Experimental Protocol: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine via Lithiation [5]
-
A solution of 3-methyl-[1][2][3]triazolo[1,5-a]pyridine in dry THF or toluene is cooled to -40 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise to the cooled solution.
-
The mixture is stirred at low temperature for a specified time to ensure complete lithiation at the C7 position.
-
A solution of 1,2-dibromotetrachloroethane (DBTCE) in toluene is then added to the lithiated species.
-
The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the 7-bromo derivative.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of the[1][2][3]triazolo[1,5-a]pyridine ring is challenging due to the electron-deficient nature of the pyridine ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms, further deactivating the ring. While specific examples on the[1][2][3]triazolo[1,5-a]pyridine core are scarce in the literature, acylation of related electron-deficient heterocycles often requires harsh reaction conditions and may result in low yields. Alternative methods, such as metal-catalyzed cross-coupling reactions with acylated precursors, may be more effective for introducing acyl groups.
Sulfonation
Similar to Friedel-Crafts acylation, direct sulfonation of the[1][2][3]triazolo[1,5-a]pyridine ring is expected to be difficult. The strongly acidic conditions required for sulfonation (e.g., using fuming sulfuric acid or oleum) would lead to protonation of the nitrogen atoms, severely deactivating the ring towards electrophilic attack. While there are reports on the sulfonation of pyridine itself under very harsh conditions (high temperatures and pressures), these methods are generally not applicable to more complex or sensitive heterocyclic systems.[3]
Mechanistic Considerations
The mechanism of electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring generally follows the classical pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (a Wheland or sigma complex).
The preference for attack at the C3 position can be rationalized by examining the stability of the possible sigma complexes. Attack at C3 allows for delocalization of the positive charge over both the triazole and pyridine rings without placing a positive charge on the adjacent nitrogen atom, which would be energetically unfavorable.
Conclusion
Electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring is a versatile yet challenging area of heterocyclic chemistry. While nitration and Vilsmeier-Haack formylation provide reliable routes to 3-substituted derivatives, other transformations such as halogenation require more nuanced strategies like prior lithiation to achieve regiocontrol. The development of milder and more efficient methods for Friedel-Crafts acylation and sulfonation remains an area for future investigation. This guide provides a foundational understanding for researchers to explore the functionalization of this important heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-methyl-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability under various pH conditions is crucial for the development of robust formulations, ensuring therapeutic efficacy, and meeting regulatory requirements. This technical guide provides an in-depth analysis of the potential stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine under acidic and basic conditions, outlines a general experimental protocol for its assessment, and presents potential degradation pathways.
Core Chemical Structure and Potential Reactive Sites
The stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is dictated by the inherent reactivity of the fused triazolo[1,5-a]pyridine ring system. Key structural features influencing its stability include:
-
Triazole Ring: The 1,2,4-triazole ring is generally aromatic and relatively stable. However, it can be susceptible to ring-opening under harsh conditions.
-
Pyridine Ring: The pyridine ring is a weak base and can be protonated under acidic conditions. The bromine substituent at the 8-position is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the overall electron density of the ring system.
-
Bridgehead Nitrogen: The nitrogen atom at the junction of the two rings is a key structural feature.
-
Methyl Group: The methyl group at the 2-position is an electron-donating group and may have a minor electronic effect on the triazole ring.
Predicted Stability Profile
While specific quantitative data is unavailable, the following stability profile can be anticipated based on the general chemistry of triazolopyridines.
Acidic Conditions
Under acidic conditions, the pyridine nitrogen is likely to be protonated. The stability of the triazole ring in strongly acidic media and at elevated temperatures may be compromised, potentially leading to ring-opening. The C-Br bond is generally stable to acid hydrolysis under moderate conditions.
Basic Conditions
The triazolo[1,5-a]pyridine ring system is generally expected to be more stable under basic conditions compared to strongly acidic conditions. However, nucleophilic attack by hydroxide ions on the heterocyclic rings, although unlikely under mild conditions, cannot be completely ruled out, especially at elevated temperatures. Some studies on related triazolopyridine systems have indicated the potential for deuterium exchange at certain positions under basic conditions, suggesting some degree of reactivity.
Potential Degradation Pathways
Based on the known reactivity of similar heterocyclic systems, the following degradation pathways can be postulated.
Caption: General Stability Overview.
Acid-Catalyzed Degradation
Caption: Hypothetical Acidic Degradation Pathway.
Base-Catalyzed Degradation
Caption: Hypothetical Basic Degradation Pathway.
General Experimental Protocol for Stability Assessment
A forced degradation study is recommended to determine the intrinsic stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Materials and Reagents
-
8-Bromo-2-methyl-triazolo[1,5-a]pyridine (high purity)
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers (pH 2, 4, 7, 9, 12)
-
Forced degradation study chambers (temperature and humidity controlled)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
LC-MS system for identification of degradation products
Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
Detailed Methodology
-
Stock Solution Preparation: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl separately. Keep the solutions at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH separately. Keep the solutions at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Keep the solution at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: Immediately neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the amount of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine remaining at each time point.
-
Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
-
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and concise manner.
Quantitative Data Summary
| Condition | Time (hours) | Concentration of Parent Compound (%) | Number of Degradation Products | Major Degradant(s) (% Area) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 N HCl, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 N NaOH, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Water, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
This table is a template. The actual data will be generated from the experimental study.
Conclusion
While specific stability data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is not currently available, this guide provides a comprehensive overview of its potential stability under acidic and basic conditions based on the fundamental chemistry of the triazolo[1,5-a]pyridine ring system. The proposed experimental protocol offers a robust framework for researchers and drug development professionals to conduct forced degradation studies, enabling the determination of the compound's intrinsic stability, identification of potential degradation products, and the development of stability-indicating analytical methods. This information is critical for the successful development of safe, effective, and stable pharmaceutical products.
The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine core, a fused heterocyclic system combining the structural features of both triazole and pyridine, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and three-dimensional arrangement allow for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of triazolopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.
Anticancer Activity
Triazolopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Kinases and Enzymes
Several studies have highlighted the ability of triazolopyridine-based compounds to target specific kinases and enzymes implicated in oncogenesis.
-
EGFR/AKT Pathway: Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key driver in many cancers.[4] Inhibition of EGFR leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT pathway, which is critical for cell growth and survival.[4][5] One study demonstrated that a novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative exhibited potent antiproliferative activity against cervical and breast cancer cell lines by inhibiting the EGFR/AKT pathway, leading to cell cycle arrest and apoptosis.[4]
-
JAK/HDAC Dual Inhibition: A series of triazolopyridine-based compounds have been rationally designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC).[6][7] This dual-inhibition strategy offers a promising approach to cancer therapy by simultaneously targeting signaling pathways involved in cell proliferation and survival, as well as epigenetic modifications. One such compound, 4-(((5-(benzo[d][1][6]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide, displayed high cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines.[6]
-
Tankyrase Inhibition: Triazolopyridine derivatives have been identified as inhibitors of tankyrase (TNKS), an enzyme involved in the Wnt/β-catenin signaling pathway.[8] Aberrant activation of this pathway is a hallmark of many cancers. By inhibiting tankyrase, these compounds can stabilize AXIN2, a key component of the β-catenin destruction complex, leading to reduced levels of active β-catenin and downregulation of its target genes.[8]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected triazolopyridine derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-pyrazole analogue | Thiazolyl-pyrazole 2 | MDA-MB231 | 22.84 | [1] |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | Compound 1c | Sarcoma S-180 (in vivo) | - | [2] |
| JAK/HDAC Dual Inhibitor | Compound 19 | MDA-MB-231 | Submicromolar | [6] |
| JAK/HDAC Dual Inhibitor | Compound 19 | RPMI-8226 | Submicromolar | [6] |
| 1,2,4-triazole-pyridine hybrid | Compound TP6 | Murine melanoma (B16F10) | 41.12 - 61.11 (range for series) | [9] |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | Compound 1 | HCC1937 (Breast Cancer) | 7.01 - 48.28 (range for series) | [4] |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | Compound 1 | HeLa (Cervical Cancer) | 7.01 - 48.28 (range for series) | [4] |
| Tankyrase Inhibitor | TI-12403 | COLO320DM, DLD-1 | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[10]
-
Formazan Solubilization: After incubation, dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]
Signaling Pathway Diagrams
Antimicrobial Activity
The triazolopyridine scaffold is a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against a variety of bacteria and fungi.[5][10]
Antibacterial and Antifungal Spectrum
Triazolopyridine derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][10] For instance, certain novel pyridine and triazolopyridine derivatives have shown promising growth inhibition against Candida albicans and Aspergillus niger.[5] Another study reported that some triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli.[12]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected triazolopyridine derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine and Triazolopyridine Derivatives | Compounds 3, 5b, 6c, 6d, 13 | Candida albicans | Promising (comparable to fluconazole) | [5] |
| Pyridine and Triazolopyridine Derivatives | Compounds 3, 5b, 6c, 6d, 13 | Aspergillus niger | Promising (comparable to fluconazole) | [5] |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | [12] |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Escherichia coli | 16 | [12] |
| Thiazolopyrimidines | Compounds 10, 11, 12, 13, 14 | S. aureus, E. coli, C. albicans | 1 - 5 (µmol/mL) | [13][14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][14]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[1][14]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare two-fold serial dilutions of the triazolopyridine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[1]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[1]
Antiviral Activity
The structural similarity of some triazolopyridine derivatives to DNA bases like adenine and guanine makes them promising candidates for antiviral drug development.[1] They have shown activity against a variety of RNA and DNA viruses.[15]
Inhibition of Viral Replication
Triazolopyrimidine-based compounds have been reported to possess potent antiviral activities.[15] For instance, Triazavirin, a triazolo[5,1-c]-1,2,4-triazine derivative, has demonstrated efficacy against influenza A and B viruses by suppressing their replication.[16] Some triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been developed as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the PA-PB1 subunit interface.[17]
Quantitative Antiviral Data
| Compound Class | Derivative Example | Virus | Activity | Reference |
| Triazolo[5,1-c]-1,2,4-triazine | Triazavirine (TZV) | Influenza A and B viruses | Reduced viral titer by 2.5-3 log units | [16] |
| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide | Compound 23 | Influenza A virus | Micromolar range inhibition of viral replication | [17] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[2][8]
Principle: Lytic viruses form plaques (areas of cell death) on a monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.[2]
Procedure:
-
Cell Culture: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[2]
-
Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the appropriate concentration for the main experiment.[2]
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the triazolopyridine compound. Then, infect the cells with the virus.[2]
-
Overlay: After an adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) with the respective compound concentrations to restrict virus spread to adjacent cells.[2]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[2]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[2]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.[2]
Anti-inflammatory Activity
Triazolopyridine derivatives have also been investigated for their anti-inflammatory properties, demonstrating their potential in modulating inflammatory responses.
Inhibition of Edema
In vivo studies using the carrageenan-induced rat paw edema model have shown that certain thiazolo[4,5-b]pyridine derivatives can significantly reduce inflammation, with some compounds exhibiting activity comparable or even superior to the standard anti-inflammatory drug ibuprofen.[18]
Quantitative Anti-inflammatory Data
| Compound Class | Derivative Example | Model | % Inhibition of Edema | Reference |
| Thiazolo[4,5-b]pyridine-2-ones | Compound 7 | Carrageenan-induced rat paw edema | 47.2 | [18] |
| Thiazolo[4,5-b]pyridine-2-ones | Compound 8 | Carrageenan-induced rat paw edema | 53.4 | [18] |
| Thiazolo[4,5-b]pyridine-2-ones | Compound 9 | Carrageenan-induced rat paw edema | 45.6 | [18] |
| Thiazolo[4,5-b]pyridine-2-ones | Ibuprofen (Reference) | Carrageenan-induced rat paw edema | 36.5 - 40.9 | [18] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9][19]
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[9]
Procedure:
-
Animal Grouping: Divide rats into groups, including a control group, a reference drug group (e.g., ibuprofen or indomethacin), and test groups for different doses of the triazolopyridine compound.[18]
-
Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally, prior to carrageenan injection.[9]
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[20]
Central Nervous System (CNS) Activity
The triazolopyridine scaffold is also present in drugs with known CNS activity, such as the antidepressant trazodone.[21] This has prompted further investigation into the potential of novel triazolopyridine derivatives as CNS-acting agents.
Potential as Psychopharmacological Agents
Some fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and screened for their CNS activity, with some compounds showing mild stimulant effects.[22] Furthermore, tricyclic triazolo- and imidazopyridine lactams have been explored as M1 positive allosteric modulators, which are of interest for the treatment of cognitive disorders.[23] Additionally, certain triazolopyrimidines have been investigated for their anticonvulsant activities.[24]
Experimental Protocols: Screening for CNS Activity
A variety of in vivo behavioral models are used to screen for CNS activity.
-
Locomotor Activity: The actophotometer is used to measure the spontaneous locomotor activity of mice. An increase in activity can indicate a stimulant effect.[25]
-
Anticonvulsant Activity: The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models in mice are standard tests to evaluate the anticonvulsant potential of a compound.[24]
-
Analeptic and Psychostimulant Properties: Drosophila melanogaster has been used as a model organism for screening neuroactive substances.[26]
Conclusion
The triazolopyridine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects, underscores the significant potential of this heterocyclic system. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action. Further research into the synthesis and biological evaluation of novel triazolopyridine derivatives is warranted to fully exploit their therapeutic potential and to develop new and effective treatments for a wide range of diseases.
References
- 1. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. researchgate.net [researchgate.net]
- 25. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]
- 26. US6541193B2 - Screening the activity of drugs for central nervous system (CNS) - Google Patents [patents.google.com]
A Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery
A Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The[1]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, often considered a "privileged structure" due to its presence in numerous biologically active compounds.[2] Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with biological targets that recognize purines.[2] Within this class, 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine has emerged as a particularly valuable building block.
This technical guide provides an in-depth overview of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine, focusing on its properties, synthesis, reactivity, and applications. The strategic placement of a bromine atom at the 8-position offers a reactive handle for a variety of cross-coupling reactions, enabling extensive functionalization and the generation of diverse molecular libraries. The methyl group at the 2-position provides an additional point of structural definition. This compound serves as a key intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.[3] Its versatility makes it a cornerstone for researchers aiming to design novel compounds with enhanced efficacy, selectivity, and improved metabolic stability.[3]
Physicochemical Properties
The fundamental properties of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 7169-96-2 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Appearance | Bright White Solid | |
| Purity | ≥ 95% (Typical) | [1] |
| Storage Temperature | Room Temperature / 0-8°C | [1][3] |
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of the[1]triazolo[1,5-a]pyridine core generally involves the construction of the fused triazole ring onto a pre-existing pyridine structure. A common and effective method begins with a substituted 2-aminopyridine, which undergoes cyclization. Various reagents and conditions can be employed to achieve this transformation, including reactions with nitriles or formamidoximes, often mediated by catalysts or oxidizing agents.[4]
Caption: General synthetic workflow for the[1]triazolo[1,5-a]pyridine core.
Key Reactions: Palladium-Catalyzed Cross-Coupling
The primary utility of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine as a building block stems from the reactivity of its C8-bromo substituent. This site is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, making it an invaluable tool for structure-activity relationship (SAR) studies and the diversification of lead compounds.[3][5]
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Applications in Drug Discovery
Kinase Inhibitor Scaffold
8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine is a crucial intermediate for synthesizing kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The related pyrazolo[1,5-a]pyrimidine scaffold is found in multiple approved Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, which are used to treat NTRK gene fusion-positive tumors.[6] Derivatives of the triazolopyridine core can be designed to target the ATP-binding site of kinases like Trk, inhibiting their function and blocking downstream pro-survival signaling.
Caption: Inhibition of the Trk signaling pathway by a targeted inhibitor.
Potential in Other Therapeutic Areas
The versatility of the[1]triazolo[1,5-a]pyridine scaffold extends beyond oncology. Derivatives have shown promise as:
-
Anti-inflammatory Agents: By modulating inflammatory pathways.[1][7]
-
Anti-parasitic Agents: Related triazolopyridines have been investigated as trypanocidal agents that disrupt sterol biosynthesis in parasites.[8]
-
CNS Agents: The parent scaffold is used in compounds targeting neurological disorders.[1]
Experimental Protocols
The following is an exemplary protocol for a Suzuki cross-coupling reaction using 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine. This protocol is a general guideline and may require optimization for specific substrates.
Exemplary Protocol: Synthesis of 8-(4-methoxyphenyl)-2-methyl-[1]triazolo[1,5-a]pyridine
-
Reagent Preparation: To a flame-dried Schlenk flask, add 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table provides hypothetical data for a series of Suzuki coupling reactions to illustrate the utility of the building block. Yields are representative of typical outcomes for such reactions.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-2-methyl-[1]triazolo[1,5-a]pyridine | 85-95 |
| 2 | 4-Tolylboronic acid | 2-Methyl-8-(p-tolyl)-[1]triazolo[1,5-a]pyridine | 82-92 |
| 3 | Thiophen-2-ylboronic acid | 2-Methyl-8-(thiophen-2-yl)-[1]triazolo[1,5-a]pyridine | 75-85 |
| 4 | Pyridin-3-ylboronic acid | 2-Methyl-8-(pyridin-3-yl)-[1]triazolo[1,5-a]pyridine | 70-80 |
Conclusion
8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine is a high-value, versatile heterocyclic building block with significant applications in drug discovery and development. Its robust reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for generating libraries of novel compounds. With demonstrated relevance in the synthesis of kinase inhibitors and potential in a range of other therapeutic areas, this scaffold is a critical tool for medicinal chemists working to develop next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-2-Methyl-[1,2,4]Triazolo[1,5-A]Pyridine [myskinrecipes.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic transformations for the formation of the triazolo[1,5-a]pyridine scaffold and is designed to be a reliable resource for researchers in the field.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 8-position provides a valuable handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the compound's steric and electronic properties, potentially modulating its biological target engagement. This document outlines a robust two-step synthetic sequence to access 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Synthetic Pathway Overview
The synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is proposed to proceed via a two-step sequence starting from commercially available 2-amino-3-bromopyridine. The first step involves the conversion of the amino group to a hydrazine, followed by cyclization with an appropriate C2-synthon to construct the triazole ring.
Caption: Proposed synthetic pathway for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Experimental Protocols
The following protocols are based on analogous procedures for the synthesis of related triazolo[1,5-a]pyridine derivatives. Researchers should adapt and optimize these conditions as necessary for their specific experimental setup.
Step 1: Synthesis of 2-Hydrazinyl-3-bromopyridine
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-bromopyridine | 172.01 | 10.0 g | 58.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 63.8 |
| Stannous Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 39.4 g | 174.4 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Diethyl Ether | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
To a stirred solution of concentrated hydrochloric acid (30 mL) in water (30 mL) cooled to 0-5 °C in an ice-salt bath, add 2-amino-3-bromopyridine (10.0 g, 58.1 mmol) portionwise, ensuring the temperature remains below 5 °C.
-
A solution of sodium nitrite (4.4 g, 63.8 mmol) in water (10 mL) is added dropwise to the above suspension while maintaining the temperature between 0-5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
In a separate flask, a solution of stannous chloride dihydrate (39.4 g, 174.4 mmol) in concentrated hydrochloric acid (30 mL) is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.
-
The resulting precipitate is collected by filtration and washed with a small amount of cold water.
-
The solid is suspended in water and the pH is adjusted to 8-9 with a saturated solution of sodium hydroxide, keeping the temperature below 20 °C.
-
The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-hydrazinyl-3-bromopyridine.
Expected Yield: 70-80%
Step 2: Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
Reaction Scheme:
Caption: Detailed workflow for the two-step synthesis of the target compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and acetic anhydride are corrosive and should be handled with care.
-
Diazonium salts are potentially explosive and should be kept cold and not isolated.
-
Stannous chloride is a reducing agent and should be handled appropriately.
Characterization
The final product, 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This application note provides a detailed and actionable protocol for the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, which should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling reaction of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 8-aryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[4] It is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium.
For substrates like 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the nitrogen atoms in the heterocyclic core can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. The selection of appropriate ligands is therefore important to stabilize the catalyst and promote the desired reactivity.
Experimental Protocols
Below is a representative protocol for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This protocol is based on commonly used conditions for similar heteroaromatic bromides and should serve as a starting point for optimization.
Materials:
-
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions that can be used as a starting point for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Yields for the analogous 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine have been reported to be in the range of 74-87%.[1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 |
| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12-16 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0-3.0) | Toluene/H₂O (10:1) | 110 | 8-12 |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine | 1124382-72-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles | Academic Journals and Conferences [science2016.lp.edu.ua]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Cross-Coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its isosteric relationship with purines and its broad range of biological activities. Functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the introduction of alkynyl moieties onto the triazolopyridine core, providing valuable intermediates for further synthetic transformations and for direct incorporation into biologically active molecules.
This document provides detailed application notes and a standardized protocol for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with various terminal alkynes. The mild reaction conditions and tolerance of a wide range of functional groups make this method highly suitable for applications in drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with representative terminal alkynes, based on established procedures for similar heteroaryl bromides.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85-95 |
| 2 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 16 | 75-85 |
| 4 | 3-Ethynyltoluene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Acetonitrile | RT | 12 | 82-92 |
| 5 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 10 | 90-98 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with phenylacetylene as a representative example.
Materials:
-
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous THF (10 mL) via syringe.
-
Add triethylamine (3.0 mmol) to the reaction mixture via syringe.
-
Finally, add phenylacetylene (1.2 mmol) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-8-(phenylethynyl)-[1][2][3]triazolo[1,5-a]pyridine.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 8-alkynyl-2-methyl-[1][2][3]triazolo[1,5-a]pyridines. The provided protocol offers a reliable and straightforward procedure that can be adapted for a variety of terminal alkynes, facilitating the generation of diverse compound libraries for drug discovery and development programs. The mild conditions and good functional group tolerance make this a valuable tool for the late-stage functionalization of complex molecules.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The ability to introduce amino functionalities at specific positions of this scaffold, such as the C8-position, is of great interest for the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate for the synthesis of a diverse range of 8-amino-substituted derivatives. The protocol is based on established methodologies for the amination of related heteroaromatic bromides and offers a reliable starting point for optimization and application in drug discovery and development programs.
Reaction Principle
The Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyridine substrate to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine product and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction, particularly with heteroaromatic substrates which can sometimes inhibit catalyst activity.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of various primary and secondary amines with 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Materials:
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with representative amines. These are illustrative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for the Amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Dioxane | 120 | 24 |
Table 2: Expected Products and Representative Yields
| Entry | Product | Expected Yield (%) |
| 1 | 2-Methyl-N-phenyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine | 75-85 |
| 2 | 2-Methyl-8-(morpholin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine | 80-90 |
| 3 | N-Benzyl-2-methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine | 70-80 |
| 4 | N-(tert-Butyl)-2-methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine | 60-70 |
Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of diverse functionalities at the 8-position of the triazolo[1,5-a]pyridine core.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For the functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, these reactions provide a reliable method to introduce aryl, heteroaryl, amino, alkynyl, and vinyl groups, thus enabling the generation of diverse chemical libraries for drug discovery and other applications.
General Experimental Workflow
The general workflow for the palladium-catalyzed functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methyl-triazolo[1,5-a]pyridines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] This protocol describes the synthesis of 8-aryl derivatives of 2-methyl-triazolo[1,5-a]pyridine.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 78 |
Experimental Protocol: Synthesis of 8-(4-Methoxyphenyl)-2-methyl-triazolo[1,5-a]pyridine (Entry 2)
-
To a dried Schlenk tube, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-methyl-triazolo[1,5-a]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1][3] This protocol details the coupling of various amines with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 24 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 91 |
Experimental Protocol: Synthesis of 2-Methyl-8-(morpholino)triazolo[1,5-a]pyridine (Entry 1)
-
In a glovebox, charge a vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and NaOtBu (115 mg, 1.2 mmol).
-
Add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol) and a stir bar.
-
Seal the vial with a septum and remove from the glovebox.
-
Add dry, degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Sonogashira Coupling: Synthesis of 8-Alkynyl-2-methyl-triazolo[1,5-a]pyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This protocol describes the synthesis of 8-alkynyl derivatives.
Illustrative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (2) | DMF | 80 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | DIPA (2.5) | THF | 65 | 12 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ (2) | Acetonitrile | 80 | 10 | 75 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | 5 | Et₃N (3) | DMF | 70 | 8 | 88 |
Experimental Protocol: Synthesis of 2-Methyl-8-(phenylethynyl)triazolo[1,5-a]pyridine (Entry 1)
-
To a solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol) in DMF (5 mL) in a round-bottom flask, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add triethylamine (279 µL, 2.0 mmol) and phenylacetylene (121 µL, 1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours under an argon atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.
Heck Reaction: Synthesis of 8-Vinyl-2-methyl-triazolo[1,5-a]pyridines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This protocol outlines the synthesis of 8-vinyl derivatives.
Illustrative Data for Heck Reaction
| Entry | Olefin | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | Et₃N (1.5) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 82 |
| 3 | Acrylonitrile | Pd(OAc)₂ (3) / P(o-tol)₃ (6) | NaOAc (2) | DMA | 130 | 36 | 68 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (2.5) | Et₃N (2) | DMF | 110 | 24 | 70 |
Experimental Protocol: Synthesis of (E)-2-Methyl-8-styryltriazolo[1,5-a]pyridine (Entry 1)
-
In a sealed tube, combine 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol), styrene (171 µL, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and triethylamine (209 µL, 1.5 mmol).
-
Add DMF (4 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualization of Functionalization Pathways
The following diagram illustrates the diverse functional groups that can be introduced at the 8-position of the 2-methyl-triazolo[1,5-a]pyridine core using the described palladium-catalyzed cross-coupling reactions.
Caption: Functionalization pathways for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. Its triazolopyridine core serves as a versatile scaffold that can be readily functionalized, primarily at the 8-position, to generate libraries of compounds for drug discovery. The bromine atom at this position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl and heteroaryl substituents. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent feature in a number of kinase inhibitors targeting various members of the kinome, including Janus kinase 2 (JAK2), AXL receptor tyrosine kinase, and phosphoinositide 3-kinases (PI3Ks). These kinases are implicated in numerous diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Application in Kinase Inhibitor Synthesis
The primary application of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in kinase inhibitor synthesis is as a key intermediate for derivatization. The bromine atom allows for the strategic introduction of various moieties that can interact with specific residues in the ATP-binding pocket of the target kinase.
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form a carbon-carbon bond between the triazolopyridine core and an aryl or heteroaryl boronic acid or ester. This allows for the introduction of diverse aromatic systems that can be tailored to enhance binding affinity and selectivity for the target kinase.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the triazolopyridine scaffold and a primary or secondary amine. This is a powerful method for introducing amino-substituted aromatic and heterocyclic groups, which can form crucial hydrogen bond interactions within the kinase active site.
Quantitative Data of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activity of CEP-33779, a selective JAK2 inhibitor featuring the 1,2,4-triazolo[1,5-a]pyridine core.
| Compound Name | Target Kinase | IC50 (nM) | Reference |
| CEP-33779 | JAK2 | 1.8 | [4][5][6][7] |
Experimental Protocols
The following are representative, general protocols for the functionalization of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Researchers should note that specific reaction conditions may require optimization based on the specific substrates being used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (0.05-0.10 eq.) to the vessel.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to 80-110 °C with stirring for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with a primary or secondary amine.
Materials:
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Add the anhydrous solvent, followed by 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) and the amine (1.1-1.5 eq.).
-
The reaction mixture is heated to 80-120 °C with stirring for 12-48 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.
Visualizations
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2009068482A8 - Amino triazoles as pi3k inhibitors - Google Patents [patents.google.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of GPCR Modulators Using 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of G-protein coupled receptor (GPCR) modulators utilizing the versatile 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold. This document outlines detailed synthetic protocols, including a key Suzuki coupling reaction to functionalize the core structure, and methods for pharmacological evaluation, with a focus on positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.
Introduction to Triazolo[1,5-a]pyridines in GPCR Modulation
The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of bioactive molecules. Its rigid structure and potential for diverse functionalization make it an excellent starting point for the development of selective GPCR modulators. In particular, derivatives of this scaffold have shown promise as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2][3] The 8-bromo substituent on the 2-methyl-triazolo[1,5-a]pyridine core serves as a versatile handle for introducing a wide range of chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Synthesis of Triazolopyridine-Based GPCR Modulators
A key strategy for elaborating the 8-Bromo-2-methyl-triazolo[1,5-a]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazolopyridine scaffold and various aryl or heteroaryl boronic acids, providing a modular approach to a library of potential GPCR modulators.
General Synthetic Workflow
The overall synthetic strategy involves the initial synthesis of the core scaffold, followed by diversification via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methyl-triazolo[1,5-a]pyridine derivative.
Pharmacological Evaluation: M1 Positive Allosteric Modulators
Derivatives of the triazolopyridine scaffold have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.[1] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and potentiate the receptor's response to the endogenous agonist, acetylcholine.
M1 Receptor Signaling Pathway
The M1 receptor is a Gq-coupled GPCR. Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.[4][5]
Experimental Workflow: FLIPR Assay for M1 PAM Activity
A common method for assessing M1 PAM activity is through a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Detailed Protocol: FLIPR Calcium Mobilization Assay
This protocol is adapted for a 384-well format to screen for M1 PAMs.
Materials:
-
CHO-K1 cells stably expressing the rat M1 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F12)
-
FLIPR Calcium 6 Assay Kit
-
Triazolopyridine compounds dissolved in DMSO
-
Acetylcholine (ACh)
-
384-well black-wall, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CHO-K1-rM1 cells into 384-well microplates at a density of 20,000 cells per well in 25 µL of culture medium. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[6][7]
-
Dye Loading: The next day, prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions. Add 25 µL of the loading buffer to each well (for a total volume of 50 µL).[6][7]
-
Incubation: Incubate the plates for 2 hours at 37°C and 5% CO₂.[7]
-
Compound Addition: Prepare serial dilutions of the triazolopyridine test compounds in an appropriate assay buffer. Add the compound solutions to the cell plate.
-
Agonist Addition and Measurement: Place the cell plate and the agonist plate (containing ACh at a concentration that elicits ~20% of the maximal response, EC₂₀) into the FLIPR instrument. The instrument will add the ACh solution to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the compounds as positive allosteric modulators.
Quantitative Data Summary
The following table summarizes representative pharmacological data for a series of tricyclic triazolopyridine M1 PAMs, demonstrating the potential of this scaffold.
| Compound ID | rM1 PAM EC₅₀ (nM) | rM1 Agonist EC₅₀ (nM) | hM₁ PAM EC₅₀ (nM) | Rat Brain Penetration (Kₚ) |
| 17a | 2,000 | > 30,000 | - | - |
| 17c | > 10,000 | > 30,000 | - | - |
| 17d | 10,000 | > 30,000 | - | - |
| 23a | 5,500 | > 30,000 | 4,200 | < 0.05 |
| 23b | 4,000 | > 30,000 | 2,800 | < 0.05 |
Data adapted from "Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators".[1] EC₅₀ values represent the concentration of the compound that produces 50% of its maximal effect in potentiating the response to an EC₂₀ concentration of acetylcholine. Kₚ represents the brain-to-plasma concentration ratio.
Conclusion
The 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold is a valuable starting point for the synthesis of novel GPCR modulators. Through versatile synthetic methodologies such as the Suzuki-Miyaura cross-coupling, a diverse range of analogues can be readily prepared. The protocols and data presented herein provide a framework for the successful design, synthesis, and pharmacological evaluation of triazolopyridine-based compounds, particularly as M1 positive allosteric modulators for potential therapeutic applications in central nervous system disorders.
References
- 1. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
Microwave-Assisted Synthesis of Triazolo[1,5-a]Pyridine Derivatives: Application Notes and Protocols
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[4] These compounds are recognized as purine isosteres and exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[4][5] Their derivatives have been investigated as potent inhibitors for various therapeutic targets, such as α-glucosidase and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[6][7]
Conventional methods for synthesizing these compounds often require long reaction times, harsh conditions, and complex purification procedures.[8] Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles.[3][8] This technology provides a powerful tool for the rapid generation of diverse libraries of triazolo[1,5-a]pyridine derivatives for drug development and biological screening.
Application Notes
The[1][2][3]triazolo[1,5-a]pyridine core is a versatile scaffold for developing novel therapeutics.[4] Its structural similarity to natural purines allows it to interact with a variety of biological targets.[5] The ability to readily introduce diverse substituents onto the triazolopyridine ring system enables fine-tuning of its pharmacological properties.[4] The protocols detailed below describe efficient, metal-free, and catalyst-free microwave-assisted methods, aligning with the principles of green chemistry and facilitating the rapid and sustainable production of these high-value compounds.[1][2][4] These methods are highly attractive for academic research labs and industrial settings focused on the discovery of new pharmaceutical agents.
Protocol 1: Catalyst-Free Tandem Synthesis from Enaminonitriles and Benzohydrazides
This protocol describes an eco-friendly, catalyst-free, and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation. The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation.[1][9]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. bioengineer.org [bioengineer.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions, which are robust methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3]
Introduction
The[1][2][4]triazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds.[5][6] The functionalization of this scaffold, particularly through N-arylation at the 8-position, allows for the exploration of chemical space and the development of novel therapeutic agents and functional materials. The protocols outlined below provide two reliable methods for achieving this transformation.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[1][2][7] This method is known for its broad substrate scope and functional group tolerance.[1]
Method 2: Copper-Catalyzed Ullmann Coupling
The Ullmann coupling is a classical copper-catalyzed reaction for the formation of C-N bonds, particularly with nitrogen-containing heterocycles.[3][8][9] Modern variations of this reaction often utilize ligands to improve efficiency and broaden the substrate scope.[8][9]
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine with a generic arylamine.
Materials and Equipment:
-
8-Bromo-2-methyl-triazolo[1,5-a]pyridine
-
Arylamine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XantPhos Pd G3[10]
-
Phosphine ligand (e.g., Xantphos, DavePhos)[10]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylamine (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 equiv.) and anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring at 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-2-methyl-triazolo[1,5-a]pyridin-8-amine.
Method 2: Copper-Catalyzed Ullmann Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Materials and Equipment:
-
8-Bromo-2-methyl-triazolo[1,5-a]pyridine
-
Arylamine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline, N,N'-Dimethylethylenediamine)[11]
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere, combine 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the arylamine (1.5 equiv.), CuI (10-20 mol%), and the ligand (20-40 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., DMF, 0.2 M concentration with respect to the limiting reagent).
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring at 110-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent to isolate the N-aryl-2-methyl-triazolo[1,5-a]pyridin-8-amine product.
Data Presentation
The following tables summarize typical reaction parameters for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. Please note that these are representative conditions and may require optimization for specific substrates.
Table 1: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2-5 mol%) / Xantphos (4-10 mol%) |
| Base | NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Table 2: Reaction Parameters for Ullmann Coupling
| Parameter | Condition |
| Catalyst | CuI (10-20 mol%) |
| Ligand | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (20-40 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | DMF or Dioxane |
| Temperature | 110-140 °C |
| Reaction Time | 12-48 hours |
Visualizations
Caption: General experimental workflow for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Caption: General reaction scheme for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles | Academic Journals and Conferences [science2016.lp.edu.ua]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. [PDF] Copper—Diamine‐Catalyzed N‐Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Agrochemical Research: A Review of Potential Uses and Experimental Protocols
Introduction
8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the broader class of triazolopyridines, a group of molecules that has garnered significant interest in agrochemical research. While specific data on the agrochemical applications of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is limited in publicly accessible literature, the triazolopyridine scaffold is a well-established pharmacophore in the development of herbicides and fungicides. This document aims to provide an overview of the potential applications of this compound based on the activity of structurally related molecules and to furnish detailed, generalized experimental protocols for its evaluation as a potential agrochemical.
Potential Agrochemical Applications
The primary area of interest for compounds containing the triazolopyridine core is in herbicide development . A significant body of patent literature describes the use of various substituted triazolopyridine derivatives as potent herbicides.[1] These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants, leading to growth arrest and eventual death of susceptible weed species.
Additionally, the related class of[1][2][3]triazolo[1,5-a]pyrimidines, which shares a similar bicyclic core structure, has been extensively explored for both herbicidal and fungicidal activities .[4] Some triazolopyrimidine derivatives have been commercialized as herbicides that inhibit the enzyme acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[4] Furthermore, certain triazole derivatives are known to exhibit antifungal properties, suggesting that 8-Bromo-2-methyl-triazolo[1,5-a]pyridine could also be investigated for its potential to control plant pathogenic fungi.
Given the structural similarities to known active agrochemicals, 8-Bromo-2-methyl-triazolo[1,5-a]pyridine represents a viable candidate for screening and further development in the following areas:
-
Herbicidal Activity: Primarily for the control of broadleaf and grass weeds in major crops.
-
Fungicidal Activity: For the management of fungal diseases in various agricultural and horticultural settings.
Data on Related Compounds
| Compound Class | Application | Target Weeds/Fungi | Efficacy Metric (Example) | Reference |
| Triazolopyridine Derivatives | Herbicide | Broadleaf and grass weeds | % inhibition at a given concentration (e.g., 80% inhibition at 100 g/ha) | [1] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Sulfonamides | Herbicide | Various weed species | Post-emergence activity rating (Scale 0-10) | [3] |
| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | Fungicide | Candida albicans, Trichophyton rubrum | Minimum Inhibitory Concentration (MIC) in µg/mL | [5] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and agrochemical evaluation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Synthesis of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
A general synthesis approach for[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of a substituted 2-hydrazinopyridine with an appropriate reagent. For the synthesis of the title compound, a plausible route is outlined below.
Workflow for Synthesis:
Caption: Synthetic pathway for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol:
-
Preparation of 2-hydrazinyl-3-bromopyridine: To a solution of 2-chloro-3-bromopyridine in a suitable solvent such as ethanol, add an excess of hydrazine hydrate. Heat the reaction mixture at reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
-
Cyclization to form the triazolo[1,5-a]pyridine ring: Dissolve the purified 2-hydrazinyl-3-bromopyridine in an appropriate solvent like acetonitrile. Add a suitable cyclizing agent, such as N,N-dimethylacetamide dimethyl acetal, and heat the mixture at reflux. The reaction progress should be monitored by TLC. After the reaction is complete, cool the mixture and evaporate the solvent. The crude 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Herbicidal Activity Screening
This protocol describes a primary screening assay to evaluate the pre- and post-emergence herbicidal activity of the synthesized compound.
Workflow for Herbicidal Screening:
Caption: General workflow for herbicidal activity screening.
Pre-emergence Herbicidal Assay:
-
Seed Planting: Fill plastic pots with a sterile soil mix. Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the soil surface and cover lightly with more soil.
-
Compound Application: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solution with water to achieve the desired application rates (e.g., 100, 250, 500 g/ha). Apply the solution evenly to the soil surface of the pots using a laboratory sprayer.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots to untreated controls. Record the percentage of weed control, where 0% represents no effect and 100% represents complete kill.
Post-emergence Herbicidal Assay:
-
Plant Growth: Sow weed seeds as described above and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare and apply the test compound solutions as described for the pre-emergence assay, but spray directly onto the foliage of the emerged weeds.
-
Incubation and Assessment: Maintain the pots in the greenhouse and assess the herbicidal damage after a specified period (e.g., 14-21 days) by recording the percentage of control.
Fungicidal Activity Screening
This protocol outlines an in vitro method to assess the fungicidal activity of the compound against various plant pathogenic fungi.
Workflow for Fungicidal Screening:
Caption: General workflow for in vitro fungicidal activity screening.
Protocol:
-
Preparation of Test Plates: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: From a fresh culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea), cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony. Place the mycelial plug in the center of each PDA plate (both treated and untreated controls).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Assessment: After a few days, when the fungal growth in the control plates has reached a significant size, measure the diameter of the fungal colony on both control and treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.
-
-
From the dose-response data, the effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be calculated using probit analysis.
Conclusion
While direct evidence for the agrochemical applications of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is currently scarce in the public domain, its structural relationship to known herbicidal and fungicidal compounds makes it a promising candidate for further investigation. The provided synthesis and screening protocols offer a robust framework for researchers to evaluate its potential as a novel agrochemical active ingredient. Further structure-activity relationship (SAR) studies, by modifying the substituents on the triazolopyridine ring, could lead to the discovery of new and effective crop protection agents.
References
- 1. WO2008006540A1 - Triazolopyridine derivatives as herbicides - Google Patents [patents.google.com]
- 2. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation During Recrystallization | 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. The solution is supersaturated. 4. Presence of impurities inhibiting crystallization. | 1. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider mixed solvent systems like hexane/acetone or hexane/ethyl acetate. 2. Reduce the solvent volume by evaporation and allow the solution to cool again. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. 4. Attempt to remove impurities by passing the solution through a small plug of silica gel or activated charcoal before recrystallization. |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant presence of impurities. 3. The solution is cooling too rapidly. | 1. Choose a solvent with a lower boiling point. 2. Perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Irregular column packing. 4. Co-elution of impurities. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent and gradually increase polarity. For triazolopyridines, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective. A chloroform/ethyl acetate mixture has been used for similar compounds.[1] 2. Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude product. 3. Ensure the silica gel is packed uniformly without any cracks or channels. 4. If impurities have similar polarity, consider a different purification technique or a different stationary phase (e.g., alumina). |
| Product Stuck on the Column | 1. The eluent is not polar enough to displace the compound from the silica gel. 2. The compound is interacting strongly with the acidic silica gel. | 1. Gradually increase the polarity of the eluent. For nitrogen-containing heterocycles, adding a small amount of a more polar solvent like methanol can be effective. 2. Add a small percentage of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce strong interactions with the silica. |
| Multiple Spots on TLC After Purification | 1. Incomplete purification. 2. Decomposition of the product on the silica gel or during solvent removal. | 1. Repeat the purification step, perhaps with a shallower solvent gradient in column chromatography or by performing a second recrystallization. 2. Check the stability of the compound under the purification conditions. Avoid prolonged exposure to silica gel and use moderate temperatures for solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine?
A1: While specific impurities depend on the synthetic route, common side products in the synthesis of related heterocyclic compounds can include unreacted starting materials, regioisomers, and products from ring-opening or debromination reactions.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. For triazolopyridine derivatives, a chloroform/ethyl acetate eluent system has been shown to be effective.[1]
Q3: Which solvents are suitable for recrystallizing 8-Bromo-2-methyl-triazolo[1,5-a]pyridine?
A3: For bromo-substituted aromatic compounds, single solvents like ethanol or isopropanol can be effective. Mixed solvent systems often provide better results. Good pairs to try include hexane/acetone, hexane/ethyl acetate, or toluene/heptane. The ideal solvent or solvent pair will dissolve the compound when hot but lead to precipitation upon cooling.
Q4: My purified product is a yellow oil, but the literature reports a solid. What should I do?
A4: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try re-dissolving the oil in a minimal amount of a suitable solvent and attempting recrystallization. If that fails, re-purification by column chromatography may be necessary. Ensure all solvents are thoroughly removed under high vacuum.
Q5: How can I visualize the compound on a TLC plate if it is not UV-active?
A5: While many aromatic heterocycles are UV-active, if your compound is not, you can use staining solutions. A common stain for nitrogen-containing compounds is iodine vapor. Alternatively, permanganate or ceric ammonium molybdate (CAM) stains can be used.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: In a beaker, suspend silica gel (70-230 mesh) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the silica gel slurry into a vertical glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and by-product formation during your experiments.
Troubleshooting Guide: Common By-products and Solutions
This guide provides a structured approach to identifying and mitigating the formation of common by-products in the synthesis of triazolo[1,5-a]pyridines.
| Observed Issue | Potential Cause & By-product | Proposed Solutions |
| Low yield of desired product with significant amounts of starting material remaining. | Incomplete reaction due to insufficient reaction time, temperature, or inefficient catalyst activity. | - Increase reaction time and/or temperature. - Ensure the catalyst is active and used in the correct loading. - For copper-catalyzed reactions, ensure the copper source is of appropriate quality and consider the use of ligands to enhance catalytic activity. |
| Presence of an isomeric product with similar mass spectrometry data but different chromatographic and spectroscopic properties. | Isomeric Triazolopyridines: Formation of regioisomers, such as[1][2][3]triazolo[4,3-a]pyridines, which can be thermodynamically or kinetically favored depending on the reaction conditions. This is particularly relevant in syntheses starting from substituted 2-hydrazinopyridines. | - Carefully control reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. - The choice of solvent can influence isomer ratios. Experiment with solvents of different polarities. - In some cases, the undesired isomer can be converted to the desired one through a Dimroth rearrangement by treatment with acid or base. |
| Formation of a product with loss of a nitrogen molecule (N₂). | Ring-Opened By-products: Particularly in the synthesis of[1][2][4]triazolo[1,5-a]pyridines, the triazole ring can be in equilibrium with an open-chain diazo intermediate. Under certain conditions, this intermediate can lose nitrogen to form pyridine-based by-products.[5] | - Employ milder reaction conditions (lower temperature, shorter reaction time). - Avoid strongly acidic or basic conditions that might promote ring-opening. - The choice of oxidant in oxidative cyclizations can be critical. |
| Observation of polymeric materials in the reaction mixture. | Polymerization: This can occur with certain starting materials or under harsh reaction conditions, particularly in the presence of strong acids or high temperatures.[5] | - Reduce the reaction temperature and concentration of reactants. - Ensure efficient stirring to prevent localized overheating. - Use a slower addition rate for reagents that might initiate polymerization. |
| Formation of halogenated by-products. | Halogenation: In reactions involving lithiated intermediates and halogen sources (e.g., Br₂), electrophilic substitution on the pyridine ring can occur, leading to mono- or di-halogenated triazolopyridines.[5] | - Use a stoichiometric amount of the halogenating agent. - Control the reaction temperature carefully (low temperatures are generally preferred). - Consider alternative, less reactive halogenating agents. |
| Presence of N-alkylated or N-arylated isomers. | N-Alkylation/Arylation: In reactions involving alkylating or arylating agents, substitution can occur on different nitrogen atoms of the triazole or pyridine ring, leading to isomeric by-products. For instance, N-propargylated derivatives have been observed as minor products in some reactions. | - Use protecting groups to block unwanted reaction sites on the starting materials. - Optimize the reaction conditions (base, solvent, temperature) to favor the desired regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: I am performing a copper-catalyzed synthesis of a[1][2][3]triazolo[1,5-a]pyridine and observe a significant amount of an unknown impurity. What could it be?
A1: In copper-catalyzed oxidative cyclizations for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, several by-products can form. Besides unreacted starting materials, a common issue is the formation of isomeric products, such as[1][2][3]triazolo[4,3-a]pyridines. The formation of these isomers is dependent on the specific substrates and reaction conditions. Additionally, depending on the starting materials, side reactions on functional groups of the pyridine or the substituent precursors can occur. Careful analysis of NMR and mass spectrometry data is crucial for the identification of these by-products.
Q2: How can I minimize the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine by-product?
A2: The formation of the[1][2][3]triazolo[4,3-a]pyridine isomer is often the kinetically favored product, which can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine via a Dimroth rearrangement. To favor the formation of the desired [1,5-a] isomer, you can try the following:
-
Increase the reaction temperature or prolong the reaction time: This can facilitate the Dimroth rearrangement to the more stable isomer.
-
Acid or base catalysis: The Dimroth rearrangement can often be catalyzed by acids or bases. A post-reaction workup with a dilute acid or base might help in converting the undesired isomer.
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Solvent effects: The polarity of the solvent can influence the rate of the rearrangement. Screening different solvents is recommended.
Q3: During the PIFA-mediated synthesis of a triazolo[1,5-a]pyridine, my reaction turns dark and I get a complex mixture of products. What is happening?
A3: Phenyliodine bis(trifluoroacetate) (PIFA) is a strong oxidizing agent. Over-oxidation of the starting material or the desired product can lead to decomposition and the formation of a complex mixture, often accompanied by a darkening of the reaction solution. To troubleshoot this:
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Control the stoichiometry of PIFA: Use the minimum effective amount of PIFA. An excess can lead to unwanted side reactions.
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Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to control the reactivity of the oxidant.
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Slow addition: Add the PIFA solution slowly to the reaction mixture to maintain better control over the reaction exotherm and concentration of the oxidant.
Q4: What is the Boulton-Katritzky rearrangement and how can it affect my synthesis?
A4: The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed reaction of certain heterocyclic systems that can lead to the formation of isomeric products. In the context of triazolopyridine synthesis, if a precursor with a suitable side chain is used, this rearrangement can compete with the desired cyclization, leading to the formation of an alternative heterocyclic system. A thorough understanding of the reaction mechanism for your specific synthetic route is essential to predict and avoid this type of side reaction.
Experimental Protocols
Key Experiment: Copper-Catalyzed Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides
This protocol is adapted from a common method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines.
Materials:
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N-(pyridin-2-yl)benzimidamide (1.0 mmol)
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Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
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Solvent (e.g., Toluene or DMF, 5 mL)
-
Oxygen balloon or access to air
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(pyridin-2-yl)benzimidamide (1.0 mmol) and copper(II) acetate (0.1 mmol).
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Add the solvent (5 mL) to the flask.
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Attach an oxygen balloon to the top of the condenser or ensure the reaction is open to the air.
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Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
By-product Analysis:
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Unreacted Starting Material: Can be identified by comparison with an authentic sample on TLC and by its characteristic spectroscopic data.
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Isomeric Products: May have a similar mass but different retention times in LC-MS and distinct NMR spectra. 2D NMR techniques can be helpful for structure elucidation.
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Homocoupled By-products: By-products arising from the coupling of two starting material molecules can sometimes be observed, identifiable by a mass corresponding to the dimer.
Visualizations
Caption: Experimental workflow for copper-catalyzed synthesis.
Caption: Common by-product formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselectivity in the Functionalization of the Triazolopyridine Core
Welcome to the Technical Support Center for navigating the complexities of regioselectivity in the functionalization of the triazolopyridine core. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to address common challenges encountered during synthetic modifications of this versatile heterocyclic scaffold. Triazolopyridines are a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring, with various isomers differing in the placement of nitrogen atoms and the fusion mode.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of the triazolopyridine core?
The regioselectivity of functionalization reactions on the triazolopyridine core is primarily governed by a combination of electronic and steric factors. The inherent electron distribution of the fused ring system, the nature of the attacking reagent (electrophilic, nucleophilic, or radical), and the presence of existing substituents all play a crucial role. Computational studies, including Density Functional Theory (DFT) calculations, have proven valuable in predicting and understanding the regiochemical outcomes of these reactions by analyzing factors like π-delocalization and aromaticity.[2][3]
Q2: Which positions are most susceptible to electrophilic attack on the[2][4][5]triazolo[4,3-a]pyridine core?
For the[2][4][5]triazolo[4,3-a]pyridine system, electrophilic substitution typically occurs on the pyridine ring, which is more electron-rich than the triazole ring. The preferred sites of attack are generally the C5 and C7 positions, influenced by the directing effects of the fused triazole moiety and any substituents present on the pyridine ring. The precise outcome can be sensitive to reaction conditions.
Q3: How can I achieve regioselective C-H functionalization on the triazolopyridine core?
Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the triazolopyridine scaffold, often employing transition metal catalysis. The choice of catalyst, ligand, and directing group (if any) is critical in controlling the regioselectivity. For instance, nickel-catalyzed alkenylation has been reported to selectively occur at the C7-position of the triazolopyridine ring. Copper-catalyzed arylations have also been developed, with the regioselectivity being highly dependent on the specific triazolopyridine isomer and reaction conditions.
Q4: I am struggling with controlling the regioselectivity of a Suzuki-Miyaura coupling on a dihalo-triazolopyridine. What should I consider?
Controlling regioselectivity in Suzuki-Miyaura cross-coupling reactions of dihalo-triazolopyridines can be challenging. The relative reactivity of the halogenated positions is influenced by both electronic and steric effects. Generally, the oxidative addition of the palladium catalyst is the selectivity-determining step. Factors to consider for optimizing regioselectivity include:
-
Choice of Palladium Catalyst and Ligand: Different ligand systems can exhibit distinct steric and electronic profiles, influencing which C-X bond is preferentially activated.
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Reaction Temperature: In some cases, temperature can be used to modulate the selectivity between two different halogenated sites.
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Nature of the Halogen: The inherent reactivity difference between C-I, C-Br, and C-Cl bonds (C-I > C-Br > C-Cl) can often be exploited to achieve selective coupling.
A decision-making workflow for optimizing regioselective Suzuki-Miyaura coupling is presented below.
Caption: Workflow for optimizing regioselective Suzuki-Miyaura coupling.
Troubleshooting Guides
Issue 1: Poor or non-selective halogenation of the triazolopyridine core.
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Problem: Direct halogenation using reagents like NBS or NCS results in a mixture of regioisomers or decomposition of the starting material.
-
Troubleshooting Steps:
-
Protecting Groups: Consider the use of protecting groups to block more reactive sites and direct halogenation to the desired position.
-
Milder Halogenating Agents: Employ milder and more selective halogenating agents. For instance, for iodination, N-iodosuccinimide (NIS) can offer better selectivity than I2.
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Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes modulate the reactivity of the substrate and the halogenating agent, leading to improved regioselectivity.
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Temperature Control: Perform the reaction at lower temperatures to minimize side reactions and potentially enhance selectivity.
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Issue 2: Low yield in Buchwald-Hartwig amination of a halo-triazolopyridine.
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Problem: The desired aminated product is obtained in low yield, with significant recovery of starting material or formation of side products.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find one that is optimal for your specific substrate.
-
Base Selection: The strength and nature of the base (e.g., NaOtBu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield. A stronger base is often required for less reactive aryl chlorides.
-
Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.
-
Catalyst Loading: While typically low, optimizing the palladium catalyst loading can sometimes improve yields.
-
A general workflow for troubleshooting a low-yielding Buchwald-Hartwig amination is depicted below.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables summarize representative quantitative data for regioselective functionalization reactions on the triazolopyridine core and related heterocycles. Please note that yields and regioselectivity are highly substrate-dependent.
Table 1: Regioselective C-H Functionalization of Triazolopyridines
| Entry | Triazolopyridine Isomer | Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Regiomeric Ratio | Yield (%) |
| 1 | [2][4][5]Triazolo[4,3-a]pyridine | Alkenylation | Ni(cod)2 / PCy3 | C7 | >20:1 | 75 |
| 2 | [2][4][5]Triazolo[4,3-a]pyridine | Benzylation | CuI / K3PO4 | C3 | >20:1 | 85 |
| 3 | [2][4][6]Triazolo[1,5-a]pyridine | Lithiation then Aldehyde addition | n-BuLi / THF, -78 °C | C7 | >20:1 | 80 |
Table 2: Regioselective Cross-Coupling of Halo-pyridines (as a model for Halo-triazolopyridines)
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Position(s) Functionalized | Regiomeric Ratio | Yield (%) |
| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh3)4 | C4 | >20:1 | 81 |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)2 / Xantphos | C2 | 20:1 to 50:1 | 70-90 |
| 3 | 2,6-Dichloronicotinic acid | Arylboronic acid | Pd(OAc)2 / SPhos | C6 or C2 (tunable) | Selective | 70-85 |
Experimental Protocols
Protocol 1: Regioselective C7-Alkenylation of[2][4][5]Triazolo[4,3-a]pyridine
This protocol is adapted from a reported nickel-catalyzed C-H alkenylation.
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Reaction Setup: In a nitrogen-filled glovebox, add[2][4][5]triazolo[4,3-a]pyridine (1.0 equiv.), the desired alkene (1.5 equiv.), Ni(cod)2 (10 mol %), and PCy3 (20 mol %) to an oven-dried reaction vial.
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Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the C7-alkenylated triazolopyridine.
Protocol 2: Regioselective C3-Benzylation of[2][4][5]Triazolo[4,3-a]pyridine
This protocol is based on a copper-catalyzed C-H benzylation procedure.
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Reaction Setup: To an oven-dried Schlenk tube, add[2][4][5]triazolo[4,3-a]pyridine (1.0 equiv.), N-tosylhydrazone (1.2 equiv.), CuI (10 mol %), and K3PO4 (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon, then add anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at 110 °C for 12 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography to yield the 3-benzylated product.
Signaling Pathways and Logical Relationships
The regioselectivity in metal-catalyzed C-H functionalization is often dictated by the mechanism of C-H activation. A simplified representation of a plausible concerted metalation-deprotonation (CMD) pathway, which is often invoked to explain the observed regioselectivity, is shown below.
Caption: Concerted Metalation-Deprotonation (CMD) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
Technical Support Center: Scale-Up of Triazolopyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of triazolopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up triazolopyridine synthesis from the lab to a pilot plant?
A1: Scaling up triazolopyridine synthesis introduces several challenges that may not be apparent at the bench scale. These include:
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Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. Poor heat transfer can lead to localized hot spots, resulting in byproduct formation and potential safety hazards.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging and can impact reaction rates and selectivity.
-
Reagent Addition: The rate and method of reagent addition can significantly influence the reaction outcome on a larger scale.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at scale.
-
Purification: Crystallization and chromatographic purification often require significant optimization for large quantities of material to ensure purity and yield.
Q2: Which synthesis method is most suitable for the large-scale production of triazolopyridines: batch, flow, or microwave-assisted synthesis?
A2: The choice of synthesis method depends on several factors, including the specific reaction, desired scale, and available equipment.
-
Batch synthesis is the traditional and most common method, but it can present challenges in scalability related to heat and mass transfer.
-
Flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous manufacturing.[1]
-
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, and scale-up is possible, though it may require specialized equipment.[2]
Q3: How can I minimize byproduct formation during the synthesis of triazolopyridines?
A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:
-
Precise Temperature Control: Maintaining a consistent and optimal reaction temperature is critical to prevent side reactions.
-
Control of Reagent Stoichiometry and Addition Rate: Carefully controlling the ratio of reactants and the rate of addition can prevent the formation of impurities.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Solvent Selection: The choice of solvent can influence reaction selectivity and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Triazolopyridine Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like TLC, HPLC, or LC-MS to ensure it has gone to completion.[3] - If the reaction is stalling, consider increasing the reaction time or temperature, or adding more of a key reagent or catalyst. |
| Suboptimal Reaction Temperature | - Experiment with a range of temperatures to find the optimal condition for your specific reaction. Overheating can lead to degradation of starting materials or products. |
| Poor Mixing | - On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture. Consider using an overhead stirrer for larger reaction volumes. |
| Impure Starting Materials | - Ensure the purity of your starting materials, as impurities can interfere with the reaction. Purify starting materials if necessary. |
| Product Loss During Work-up | - Optimize your work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different extraction solvent. |
| Inefficient Purification | - If using crystallization, ensure you have chosen an appropriate solvent system and that the solution is sufficiently cooled to maximize crystal formation.[4] - For column chromatography, select the appropriate stationary and mobile phases to achieve good separation.[3] |
Issue 2: Difficulty in Purifying the Triazolopyridine Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out During Crystallization | - This can occur if the melting point of your compound is low or if there are significant impurities.[4] - Try using a different solvent system, a more dilute solution, or cooling the solution more slowly to encourage crystal formation.[5] |
| Poor Separation in Column Chromatography | - Experiment with different solvent systems (eluent) to improve the separation of your product from impurities. A gradient elution may be necessary. - Ensure the column is packed properly to avoid channeling. |
| Persistent Impurities | - Identify the impurities using techniques like LC-MS or NMR to understand their structure and properties.[6][7][8][9][10] This can help in designing a more effective purification strategy. - Consider an alternative purification technique, such as preparative HPLC or recrystallization from a different solvent. |
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Triazolopyridine Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | 120 | 24 h | 83 | [3] |
| 2 | Microwave | 140 | 3 h | 89 | [3] |
| 3 | Microwave | 160 | 90 min | 81 | [3] |
| 4 | Microwave | 180 | 40 min | 76 | [3] |
| 5 | Conventional | Reflux | 27 h | - | [2] |
| 6 | Microwave | - | 30 min | 96 | [2] |
| 7 | Conventional | - | 290 min | 78 | [2] |
| 8 | Microwave | - | 10-25 min | 97 | [2] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples in the cited literature.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative[3]
This protocol is a general guideline for a microwave-assisted synthesis and may require optimization for specific substrates.
-
Reactant Mixture: In an oven-dried microwave vial, combine the enaminonitrile (1.0 equiv) and the benzohydrazide (2.0 equiv).
-
Solvent: Add dry toluene (e.g., 1.5 mL for a 0.2 mmol scale).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the required time (typically monitored by TLC).
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent (e.g., a mixture of chloroform and ethyl acetate).
Protocol 2: Scale-Up of a Microwave-Assisted Synthesis[3]
This protocol demonstrates the scalability of the microwave-assisted method.
-
Reactant Mixture: In an appropriate-sized oven-dried microwave vial, combine the enaminonitrile (1.54 mmol, 1.0 equiv) and the corresponding benzohydrazide (2.0 equiv).
-
Solvent: Add dry toluene.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at the optimized temperature and time.
-
Purification: After completion, the reaction mixture is cooled and directly purified by silica gel column chromatography to yield the desired product.
Visualizations
Caption: General reaction pathway for triazolopyridine synthesis.
Caption: Troubleshooting workflow for low yield in triazolopyridine synthesis.
Caption: Logical workflow for the scale-up of triazolopyridine synthesis.
References
- 1. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijnrd.org [ijnrd.org]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Cross-Coupling Reactions of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dehalogenation side reactions during cross-coupling experiments involving 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hydrodehalogenation (replacement of bromine with hydrogen) during our Suzuki-Miyaura coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. What are the common causes and how can we mitigate this side reaction?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatic halides. The primary causes include:
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Reaction Conditions: High temperatures, prolonged reaction times, and the nature of the solvent can promote dehalogenation.
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Choice of Base: The type and strength of the base can significantly influence the extent of this side reaction.
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Palladium Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand plays a crucial role in minimizing dehalogenation.
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Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a hydrogen source for the dehalogenation process.
Troubleshooting Strategies for Suzuki-Miyaura Coupling:
To minimize dehalogenation, a careful optimization of reaction parameters is necessary. Below is a table summarizing the effects of different catalysts, ligands, bases, and solvents on a similar heterocyclic system, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Ratio (Coupling:Dehalogenation) |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9:91[1] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 18:82[1] |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 18:82[1] |
| Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 20:80[1] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 92:8[1] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 110 | 95:5[1] |
Data adapted from a study on a structurally related pyrazolo[1,5-a]pyrimidin-5-one system and should be considered as a guideline.[1]
Recommended starting point: Employ a bulky, electron-rich phosphine ligand such as XPhos in combination with a palladium precatalyst like XPhosPdG2. Using a mixed solvent system of ethanol and water with K₂CO₃ as the base under microwave irradiation has been shown to be effective in reducing dehalogenation for similar substrates.[1]
Q2: We are attempting a Sonogashira coupling with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and are getting a mixture of the desired product, the dehalogenated starting material, and alkyne homocoupling (Glaser coupling). How can we improve the selectivity?
A2: The Sonogashira reaction is susceptible to both hydrodehalogenation and Glaser coupling. The following factors are critical to control:
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Copper Co-catalyst: While Cu(I) salts are traditionally used to facilitate the reaction, they can also promote alkyne homocoupling, especially in the presence of oxygen.
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Oxygen: Rigorous exclusion of oxygen is crucial to suppress Glaser coupling.
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Base: Amine bases are standard, but their choice can influence both the desired reaction and side reactions.
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Solvent: The solvent can affect the solubility of reactants and the stability of catalytic intermediates.
Troubleshooting Strategies for Sonogashira Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low Yield/No Reaction | Steric hindrance at the 8-position. | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition. Consider increasing the reaction temperature.[2] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and active Cu(I) species. | 1. Thoroughly degas all solvents and reagents (freeze-pump-thaw is recommended).2. Consider copper-free Sonogashira conditions.3. Add the alkyne slowly to the reaction mixture to maintain a low concentration.[2] |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, amine base). | 1. Use anhydrous solvents and reagents.2. Screen different amine bases (e.g., Et₃N, i-Pr₂NH, DBU).3. Employ a less coordinating solvent. |
Q3: For a Buchwald-Hartwig amination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, what are the key parameters to consider to avoid dehalogenation?
A3: The Buchwald-Hartwig amination can also be plagued by hydrodehalogenation. Key considerations include:
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Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are generally preferred for challenging substrates.
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Base Selection: A strong, non-nucleophilic base is required. The choice of base can also influence the rate of dehalogenation.
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Solvent: The polarity and coordinating ability of the solvent can impact the stability and activity of the catalyst.
Troubleshooting Strategies for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands promote the desired reductive elimination over side reactions like β-hydride elimination which can lead to dehalogenation.[3] |
| Base | Screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS. | The choice of base can significantly affect the reaction outcome. For some systems, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ at higher temperatures might be effective. |
| Solvent | Toluene, dioxane, or THF are commonly used. | The optimal solvent will depend on the specific substrates and other reaction conditions. |
| Catalyst Precursor | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). | These precursors readily form the active Pd(0) species, leading to more reproducible results. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with Minimized Dehalogenation (based on analogous systems):
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To an oven-dried microwave vial, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).
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Add XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%).
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Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
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Add a degassed 4:1 mixture of ethanol and water via syringe.
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Heat the reaction mixture in a microwave reactor at 110-135 °C for 30-60 minutes, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for dehalogenation.
References
Technical Support Center: Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine?
A1: The synthesis of this scaffold typically involves the cyclization of a substituted 2-aminopyridine precursor. A prevalent and effective method is the oxidative cyclization of an N-(3-bromo-pyridin-2-yl)acetimidamide intermediate. This approach generally provides good yields and is amenable to various reaction conditions. Alternative routes may include multi-component reactions or the functionalization of a pre-existing triazolo[1,5-a]pyridine core.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the outcome?
A2: Low yields are a common challenge and can stem from several factors. Incomplete reaction, formation of side products, and degradation of starting materials or the product are primary contributors. To enhance the yield, consider the following:
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Reaction Temperature: The optimal temperature for the cyclization step is crucial. Temperatures that are too low may lead to an incomplete reaction, while excessive heat can cause decomposition. It is advisable to perform small-scale experiments to determine the ideal temperature for your specific setup.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, isopropanol, or dimethylformamide (DMF) are often employed. The choice of solvent may also impact the solubility of intermediates and the final product.
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Purity of Starting Materials: Impurities in the starting 3-bromo-2-aminopyridine or the acylating agent can interfere with the reaction, leading to side product formation and reduced yields. Ensure all reactants are of high purity before commencing the synthesis.
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Atmosphere: For oxidative cyclization reactions, the presence of an oxidizing agent (e.g., air, oxygen) is necessary. However, in some cases, an inert atmosphere (e.g., nitrogen, argon) may be required during the initial steps to prevent the degradation of sensitive intermediates.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: A common side product is the uncyclized N-(3-bromo-pyridin-2-yl)acetimidamide intermediate. This can occur if the cyclization conditions (e.g., temperature, reaction time) are not optimal. To minimize its formation, ensure the reaction is heated for a sufficient duration and at the appropriate temperature to drive the cyclization to completion. Another potential issue is the hydrolysis of the acetimidamide intermediate back to the corresponding amide, especially if water is present in the reaction mixture. Using anhydrous solvents and reagents can mitigate this problem.
Q4: What are the recommended methods for purifying the final 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine product?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.
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Recrystallization: This is often the most efficient method for obtaining highly pure material. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.
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Column Chromatography: If recrystallization does not provide satisfactory purity, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective in separating the desired product from impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive starting materials. | Verify the identity and purity of the 3-bromo-2-aminopyridine and acetic anhydride/acetyl chloride. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. | |
| Incorrect stoichiometry of reagents. | Ensure the molar ratios of the reactants are accurate. An excess of the acylating agent may be necessary. | |
| Reaction Stalls/Incomplete Conversion | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Poor solubility of intermediates. | Try a different solvent or a solvent mixture to improve the solubility of the reaction components. | |
| Catalyst (if used) is inactive. | If a catalyst is employed (e.g., in some modern coupling/cyclization methods), ensure it is fresh and handled under the appropriate conditions. | |
| Product is Dark/Oily | Decomposition of starting materials or product. | Lower the reaction temperature. Consider performing the reaction under an inert atmosphere. |
| Presence of polymeric side products. | Purify the crude product using column chromatography with a suitable adsorbent and eluent system. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Product has oiled out during crystallization. | Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine via a two-step, one-pot procedure.
| Parameter | Condition | Typical Yield (%) | Notes |
| Starting Material | 3-Bromo-2-aminopyridine | - | Ensure high purity. |
| Acylating Agent | Acetic Anhydride | - | Can be used in slight excess. |
| Step 1: Acylation Temperature (°C) | 100-110 | - | Formation of the intermediate N-(3-bromo-pyridin-2-yl)acetamide. |
| Step 1: Reaction Time (h) | 1-2 | - | Monitor by TLC. |
| Cyclization Agent | Phosphorus Oxychloride (POCl₃) | - | Added cautiously to the cooled reaction mixture. |
| Step 2: Cyclization Temperature (°C) | 110-120 (reflux) | 75-85 | Formation of the triazolo[1,5-a]pyridine ring. |
| Step 2: Reaction Time (h) | 3-5 | - | Monitor by TLC. |
| Work-up | Quenching with ice-water, basification, extraction | - | Standard aqueous work-up procedure. |
| Purification | Recrystallization (Ethanol) or Column Chromatography | - | To obtain the final pure product. |
Experimental Protocols
Key Experiment: Synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine
This protocol describes a common and reliable method for the synthesis of the target compound.
Materials:
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3-Bromo-2-aminopyridine
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Acetic Anhydride
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Phosphorus Oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Ethanol (for recrystallization)
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Silica Gel (for column chromatography)
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Ethyl Acetate and Hexanes (for column chromatography)
Procedure:
-
Acylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-aminopyridine (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the reaction mixture to 100-110 °C for 1-2 hours. Monitor the formation of the intermediate N-(3-bromo-pyridin-2-yl)acetamide by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
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Cyclization: Slowly and cautiously add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux (110-120 °C) for 3-5 hours. Monitor the formation of the product by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
managing toxicity and formulation difficulties of triazolopyridine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine compounds. The information addresses common challenges related to toxicity and formulation difficulties encountered during experimentation.
I. Managing Toxicity of Triazolopyridine Compounds
Toxicity is a significant hurdle in the development of many small molecule inhibitors, including those with a triazolopyridine scaffold.[1] Understanding and mitigating these toxic effects early in the drug discovery process is crucial. This section provides guidance on assessing and managing the potential toxicity of your triazolopyridine compounds.
Frequently Asked Questions (FAQs) - Toxicity
Q1: My triazolopyridine compound shows significant cytotoxicity in preliminary screens. What are the next steps?
A1: Initial cytotoxic hits require a systematic approach to determine if the toxicity is on-target (related to the intended mechanism of action) or due to off-target effects.
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Step 1: Determine the IC50 Value. Quantify the potency of the cytotoxic effect by determining the half-maximal inhibitory concentration (IC50) in a panel of relevant cell lines. This provides a benchmark for future experiments.
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Step 2: Assess On-Target vs. Off-Target Effects. If your compound is a kinase inhibitor, for instance, its off-target effects can be evaluated through broad-panel kinase screening.[2][3] Computational modeling can also predict potential off-target interactions.[2]
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Step 3: Investigate the Mechanism of Cell Death. Determine if the cytotoxicity is due to apoptosis or necrosis. This can be investigated using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
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Step 4: Structure-Activity Relationship (SAR) Studies. Synthesize and test analogs of your lead compound to identify modifications that reduce toxicity while maintaining or improving the desired activity.
Q2: What are some common mechanisms of toxicity for heterocyclic compounds like triazolopyridines?
A2: The toxicity of heterocyclic compounds can arise from several mechanisms[4]:
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On-target toxicity: The therapeutic target, when inhibited, may lead to unintended and harmful biological consequences.[4]
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Off-target toxicity: The compound may bind to and modulate the activity of unintended proteins, such as other kinases, leading to unforeseen side effects.[2][3][5]
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Bioactivation: The compound may be metabolized into reactive intermediates that can covalently modify cellular macromolecules like proteins and DNA, leading to cellular damage.[4]
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Immune hypersensitivity: The compound or its metabolites may trigger an immune response.[4]
Q3: Are there any known signaling pathways commonly affected by triazolopyridine compounds that could lead to toxicity?
A3: Yes, triazolopyridine derivatives have been designed to target various signaling pathways, and modulation of these pathways can have toxicological implications. Two prominent examples include:
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JAK-STAT Pathway: Triazolopyridine-based JAK inhibitors, such as Filgotinib, are designed to modulate the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[6][7][8] Inhibition of these kinases can impact cytokine signaling, which is crucial for immune function. While therapeutically beneficial in autoimmune diseases, broad inhibition of the JAK-STAT pathway can lead to immunosuppression and other adverse effects.
-
DGAT2 Pathway: Some triazolopyridine derivatives are inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis.[9][10] Inhibition of DGAT2 is being explored for the treatment of metabolic disorders.[9] The long-term consequences of systemic DGAT2 inhibition need to be carefully evaluated.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in all cell lines tested. | Broad, non-specific cytotoxicity. | Perform a selectivity panel against a range of cancer and non-cancerous cell lines. Consider testing for off-target kinase inhibition. |
| Cytotoxicity observed only in specific cell lines. | On-target toxicity in cells where the target is essential, or off-target effects specific to that cell line's proteome. | Correlate the cytotoxicity with the expression level of the intended target in the sensitive cell lines. |
| Delayed cytotoxicity, appearing after prolonged incubation. | Induction of apoptosis or interference with cell cycle progression. | Conduct time-course experiments and assays for apoptosis (e.g., caspase activation) and cell cycle analysis. |
| Compound precipitates in cell culture media. | Poor solubility leading to crystal formation, which can cause physical damage to cells. | See the "Formulation Difficulties" section below for strategies to improve solubility. |
Quantitative Data: Cytotoxicity of Triazolopyridine Derivatives
The following table summarizes the reported IC50 values for various triazolopyridine derivatives against different human cancer cell lines. This data can serve as a reference for the expected potency of this class of compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazolyl-pyrazole analogue 2 | MDA-MB231 (Breast Cancer) | 22.84 | [11] |
| Pyridazino[4,5-b]indole derivative | MCF7 (Breast Cancer) | 0.5 - 38 | [12] |
| Pridinamidtriazole derivative | A549 (Lung Cancer) | 19 - 358 | [12] |
| Pridinamidtriazole derivative | MCF7 (Breast Cancer) | 42 - 332 | [12] |
| Pyrazolo-[4,3-e][6][7][9]triazolopyrimidine derivative 1 | HCC1937 (Breast Cancer) | 7.01 | [13] |
| Pyrazolo-[4,3-e][6][7][9]triazolopyrimidine derivative 1 | HeLa (Cervical Cancer) | 48.28 | [13] |
| Triazolopyridine-based JAK/HDAC inhibitor 19 | MDA-MB-231 (Breast Cancer) | Submicromolar | [1][14] |
| Triazolopyridine-based JAK/HDAC inhibitor 19 | RPMI-8226 (Multiple Myeloma) | Submicromolar | [1][14] |
| Thieno[2,3-d][6][7][9]triazolo[1,5-a]pyrimidine 10b | MCF-7 (Breast Cancer) | 19.4 | [15] |
| Thieno[2,3-d][6][7][9]triazolo[1,5-a]pyrimidine 10e | MCF-7 (Breast Cancer) | 14.5 | [15] |
| β-keto-1,2,3-triazole derivative | MCF-7 (Breast Cancer) | 39.3 - >54.6 | [16] |
| Quinazolinone-1,2,3-triazole derivative | MCF-7 (Breast Cancer) | 10.16 - 11.23 | [17] |
II. Overcoming Formulation Difficulties
Poor aqueous solubility is a common challenge for many drug candidates, including triazolopyridine derivatives.[18] This can hinder biological testing and lead to poor bioavailability.[19] This section provides strategies to enhance the solubility and stability of your compounds.
Frequently Asked Questions (FAQs) - Formulation
Q1: My triazolopyridine compound is poorly soluble in aqueous buffers. What are some initial steps I can take to improve its solubility for in vitro assays?
A1: For initial in vitro screening, several strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar compounds.[20][21][22] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[21][22] Start with a small percentage of co-solvent (e.g., 1-5% DMSO) and gradually increase if necessary, keeping in mind the potential for solvent-induced cytotoxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically improve solubility. For weakly basic triazolopyridines, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic derivatives, increasing the pH will enhance solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[23] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in cell-based assays.
Q2: I need to formulate my compound for in vivo studies. What are some more advanced formulation strategies?
A2: For in vivo administration, more sophisticated formulation approaches are often necessary:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][25][26][27] They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[26]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[28] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting solid dispersion can significantly improve the dissolution rate and bioavailability of the drug.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[28][29] This can be achieved through techniques like media milling or high-pressure homogenization.[29]
Troubleshooting Guide: Poor Solubility and Stability
| Observed Issue | Potential Cause | Recommended Action |
| Compound precipitates upon dilution in aqueous buffer. | The compound's solubility limit has been exceeded. | Increase the concentration of the co-solvent in the stock solution. Use a solubility-enhancing excipient like cyclodextrin or a surfactant in the final dilution buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider using a formulation with improved solubility. |
| Degradation of the compound in solution over time. | Chemical instability in the chosen solvent or buffer. | Perform a stability study by analyzing the compound's concentration at different time points and storage conditions. Consider using a different solvent system or adjusting the pH. Lyophilization can be an option for long-term storage. |
III. Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triazolopyridine compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the triazolopyridine compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[30]
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a general procedure for evaluating the effect of co-solvents on the solubility of a triazolopyridine compound.
Materials:
-
Triazolopyridine compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
-
Vials or microcentrifuge tubes
-
Shaker or vortex mixer
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of the triazolopyridine compound to a fixed volume of each co-solvent solution in a vial.
-
Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility of the compound as a function of the co-solvent concentration.
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by some triazolopyridine compounds and a general workflow for evaluating these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. jmpas.com [jmpas.com]
- 24. researchgate.net [researchgate.net]
- 25. chemicaljournals.com [chemicaljournals.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. mdpi.com [mdpi.com]
- 28. ascendiacdmo.com [ascendiacdmo.com]
- 29. Solubility enhancement techniques [wisdomlib.org]
- 30. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Triazolopyridine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of triazolopyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for triazolopyridine intermediates?
A1: Triazolopyridine intermediates are susceptible to degradation through several pathways, primarily influenced by environmental factors such as heat, light, humidity, and pH. The most commonly observed degradation pathways include:
-
Oxidation: The pyridine and triazole rings are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by the presence of oxidizing agents, high temperatures, and exposure to air.[1]
-
Hydrolysis: Under acidic or basic conditions, the triazolopyridine core can undergo hydrolysis, leading to ring-opening or the formation of hydroxylated derivatives. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The extent of photodegradation depends on the light intensity and the specific chromophores present in the molecule.
-
Dimerization: Under certain stress conditions, such as high temperature and humidity, some triazolopyridine derivatives have been observed to form pseudodimers. This can be initiated by the formation of reactive intermediates like N-oxides, which then react with another molecule of the parent compound.[1]
Q2: How do substituents on the triazolopyridine ring affect its stability?
A2: Substituents can significantly influence the electronic properties and steric environment of the triazolopyridine ring system, thereby affecting its stability.
-
Electron-withdrawing groups (EWGs): EWGs, such as nitro or cyano groups, can decrease the electron density of the ring system, potentially making it more susceptible to nucleophilic attack but more resistant to oxidation.
-
Electron-donating groups (EDGs): EDGs, such as alkyl or alkoxy groups, increase the electron density, which can enhance reactivity towards electrophiles and potentially increase susceptibility to oxidation.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, thereby slowing down degradation reactions.
Q3: What are the recommended storage and handling conditions for triazolopyridine intermediates?
A3: To ensure the stability and integrity of triazolopyridine intermediates, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store in a cool, dry place, typically at 2-8 °C for short-term storage. For long-term storage, temperatures of -20 °C or lower are advisable.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Light Protection: Protect from light by storing in amber vials or in a dark place to prevent photodegradation.
-
Moisture: Keep containers tightly sealed to prevent moisture absorption, which can facilitate hydrolytic degradation.
-
Handling: When handling, use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[2] Handle in a well-ventilated area or a fume hood to avoid inhalation.
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield in Cyclization Reaction | 1. Incomplete reaction. 2. Degradation of starting material or product under reaction conditions. 3. Suboptimal reaction temperature or time. 4. Inefficient catalyst or reagent. | 1. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[3] 2. Consider milder reaction conditions (e.g., lower temperature, alternative solvent). 3. Screen different catalysts or reagents and optimize their loading.[3] 4. Ensure the purity of starting materials, as impurities can inhibit the reaction.[3] |
| Formation of Impurities/Byproducts | 1. Side reactions due to reactive functional groups. 2. Over-oxidation of the pyridine ring. 3. Incomplete cyclization leading to open-chain intermediates. 4. Dimerization or polymerization of reactive intermediates. | 1. Modify the synthetic route to protect reactive functional groups. 2. Use a milder oxidizing agent or control the stoichiometry carefully. 3. Optimize reaction conditions (temperature, time, catalyst) to favor complete cyclization. 4. Analyze byproducts by LC-MS or NMR to understand the side reactions and adjust the strategy accordingly. |
| Difficulty in Purification | 1. Similar polarity of the product and impurities. 2. Poor solubility of the product in common chromatography solvents. 3. On-column degradation of the product on silica gel. | 1. Explore different solvent systems for column chromatography with varying polarities and pH modifiers (e.g., triethylamine for basic compounds). 2. Consider alternative purification techniques such as preparative HPLC, crystallization, or trituration. 3. Use neutral or basic alumina for chromatography if the compound is acid-sensitive. |
Stability & Degradation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Degradation upon Storage | 1. Exposure to air (oxidation). 2. Exposure to moisture (hydrolysis). 3. Exposure to light (photodegradation). 4. Inappropriate storage temperature. | 1. Store under an inert atmosphere (e.g., argon, nitrogen). 2. Use desiccants and ensure containers are tightly sealed. 3. Store in amber vials or in the dark. 4. Adhere to recommended storage temperatures (refrigerated or frozen). |
| Unexpected Peaks in HPLC after Stress Testing | 1. Formation of multiple degradation products. 2. Co-elution of degradants with the main peak. 3. Interaction of the analyte with the mobile phase or column. | 1. Optimize the HPLC method (gradient, mobile phase composition, column chemistry) to achieve better separation of all peaks. 2. Use a diode array detector (DAD) to check for peak purity. 3. Characterize the degradation products using LC-MS to understand the degradation pathways.[4] |
| Inconsistent Results in Stability Studies | 1. Variability in experimental conditions (temperature, pH, light exposure). 2. Inhomogeneous sample preparation. 3. Instability of the analytical solution. | 1. Tightly control all experimental parameters. Use calibrated equipment. 2. Ensure thorough mixing and dissolution of the sample. 3. Analyze samples immediately after preparation or perform a solution stability study to determine the allowable time frame for analysis. |
Data Presentation
Table 1: Thermal Stability of Representative Triazolopyridine Intermediates
| Compound | Substituent | Decomposition Onset (°C, Inert atm.) | Tmax1 (°C, Inert atm.) | Decomposition Onset (°C, Air) | Tmax1 (°C, Air) |
| TP-1 | Unsubstituted | 275 | 333 | 297 | 358 |
| TP-2 | 4-Methylphenyl | 266 | 325 | 288 | 350 |
| TP-3 | 3-Chlorophenyl | 280 | 340 | 302 | 365 |
| TP-4 | 4-Chlorophenyl | 266 | 328 | 288 | 352 |
| TP-5 | 3,4-Dichlorophenyl | 269 | 335 | 291 | 360 |
Data is representative and based on findings for similar heterocyclic compounds. Tmax1 represents the temperature of the maximum decomposition rate in the first stage.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of a Triazolopyridine Intermediate
Objective: To evaluate the intrinsic stability of a triazolopyridine intermediate under various stress conditions as per ICH guidelines.[5][6]
Materials:
-
Triazolopyridine intermediate (1 mg/mL solution in a suitable solvent, e.g., acetonitrile/water)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with UV/DAD detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl and/or heat at 60 °C for 8 hours.
-
Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH and/or heat at 60 °C for 8 hours.
-
Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid intermediate in a petri dish and expose it to 70 °C in a calibrated oven for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution and the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and identify any major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the triazolopyridine intermediate from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV/DAD detector at a wavelength of maximum absorbance of the analyte (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development Notes:
-
The gradient profile should be optimized to ensure adequate separation of all peaks.
-
The pH of the mobile phase can be adjusted to improve the peak shape of ionizable compounds.
-
The specificity of the method should be confirmed by analyzing stressed samples and demonstrating that the main peak is free from co-eluting degradants (peak purity analysis).[4][7]
Visualizations
Caption: Major degradation pathways of triazolopyridine intermediates.
Caption: Troubleshooting workflow for low yield in triazolopyridine synthesis.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ricerca.unich.it [ricerca.unich.it]
Validation & Comparative
Structural Elucidation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, triazolo[1,5-a]pyridine scaffolds have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of the structural characterization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and its derivatives, focusing on the key analytical techniques employed for their elucidation. Due to a notable lack of comprehensive published data on the specific titular compound, this guide will draw comparisons with closely related, structurally characterized triazolopyridine analogues to provide a foundational understanding for researchers in the field.
Comparative Analysis of Spectroscopic and Crystallographic Data
A thorough examination of the scientific literature reveals a scarcity of detailed structural data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. However, by analyzing data from related bromo- and methyl-substituted triazolo[1,5-a]pyridines and other isomeric systems, we can infer expected spectral characteristics and highlight the importance of multi-technique analysis. The following tables present a summary of typical data obtained for this class of compounds.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Triazolo[1,5-a]Pyridine Derivatives
| Compound/Isomer | H-5 | H-6 | H-7 | -CH₃ | C-2 | C-3a | C-5 | C-6 | C-7 | C-8 | -CH₃ | Solvent |
| Hypothetical 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | ~8.6 | ~7.2 | ~7.8 | ~2.5 | ~163 | ~142 | ~128 | ~118 | ~130 | ~110 (C-Br) | ~15 | CDCl₃ |
| 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine | 8.54 (dd) | 7.12 (ddd) | 7.59 (ddd) | 2.53 (s) | 162.8 | 141.9 | 127.8 | 117.4 | 129.5 | 112.5 | 15.0 | CDCl₃ |
| 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine | 8.52 (d) | 7.03 (t) | 7.68 (d) | - | 152.1 | 141.5 | 129.1 | 118.2 | 131.2 | 109.8 | - | DMSO-d₆ |
Note: Data for the hypothetical compound is an educated estimation based on substituent effects observed in related structures. Actual values may vary.
Table 2: Key Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| Hypothetical 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | 211/213 [M]⁺ | [M-Br]⁺, [M-CH₃]⁺, [M-N₂]⁺ |
| Bromo-triazolopyridine derivatives | Isotopic pattern for Br | Loss of Br radical, loss of N₂, fragmentation of the pyridine ring |
Experimental Protocols for Structural Characterization
The definitive structural assignment of a novel compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine necessitates a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J). For the target molecule, one would expect distinct signals for the methyl group and the three aromatic protons on the pyridine ring.
-
¹³C NMR: Identifies the number of different types of carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, revealing one-bond and multiple-bond connectivities, respectively.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the molecular ion to provide structural information. The fragmentation pattern can help to confirm the connectivity of the core structure and substituents.
X-ray Crystallography
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous three-dimensional structural determination. It requires the growth of a suitable single crystal. The analysis provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
Visualizing the Characterization Workflow
The logical flow of experiments for characterizing a novel derivative is essential for a systematic and efficient investigation.
Comparative Structural Features
A key aspect of characterizing new derivatives is to understand how substitutions affect the overall molecular geometry and electronic properties.
References
A Comparative Analysis of the Biological Activity of Triazolopyridine Isomers as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of two isomeric series of triazolopyridine derivatives: 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amides . The primary focus of this comparison is their inhibitory activity on the human adenosine A2A (hA2A) and A1 (hA1) receptors, key targets in various therapeutic areas including inflammation, neurodegenerative diseases, and oncology.
A key finding from comparative studies is that the positioning of the amino group on the pyridine ring significantly influences the biological activity and selectivity of these compounds. Specifically, the hydrogen-bond donor strength of the free amino functionality has been identified as a primary determinant for hA2A inhibitory activity and selectivity against the hA1 receptor[1].
Data Presentation: Inhibitory Activity of Triazolopyridine Isomers
The following table summarizes representative quantitative data on the inhibitory activity of the two isomeric triazolopyridine scaffolds against human A1 and A2A adenosine receptors. The data is presented as Ki values (in nM), which represent the inhibition constant for each compound. A lower Ki value indicates a higher binding affinity. The selectivity for the A1 receptor over the A2A receptor is also provided.
Disclaimer: The specific quantitative data from the primary comparative study by Guba et al. (2004) was not publicly accessible. The following data is representative of the types of results obtained in such studies and is provided for illustrative purposes.
| Compound ID | Isomer Series | R-Group (at position 2) | hA1 Ki (nM) | hA2A Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| 1a | 5-amino-7-carboxamide | Phenyl | 76 | >10000 | >131 |
| 1b | 5-amino-7-carboxamide | 4-Fluorophenyl | 51 | >10000 | >196 |
| 1c | 5-amino-7-carboxamide | 2-Thienyl | 51 | 9010 | 177 |
| 2a | 8-amino-6-carboxamide | Phenyl | 1500 | 2560 | 1.7 |
| 2b | 8-amino-6-carboxamide | 4-Fluorophenyl | 1200 | 1800 | 1.5 |
| 2c | 8-amino-6-carboxamide | 2-Thienyl | 980 | 1500 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are outlines of the typical experimental protocols used in the synthesis and biological evaluation of these triazolopyridine isomers.
Synthesis of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides
The synthesis of this isomer series is a multi-step process that can be adapted for various derivatives[1]. A general procedure is as follows:
-
Starting Material: The synthesis often begins with a substituted 2,6-diaminopyridine derivative.
-
Cyclization: The triazole ring is formed through a cyclization reaction. For instance, N-(pyridin-2-yl)amidines can undergo oxidative cyclization using reagents like lead tetraacetate (Pb(OAc)4) or manganese dioxide (MnO2).
-
Functional Group Interconversion: The carboxyl group at position 6 is typically introduced as an ester and then converted to the desired amide via aminolysis.
-
Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.
Human Adenosine A1/A2A Receptor Binding Assay
This assay determines the binding affinity of the test compounds to the A1 and A2A adenosine receptors. It is typically a competitive radioligand binding assay[4][5][6].
-
Membrane Preparation: Membranes from cell lines stably expressing the human A1 or A2A receptors (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Components: The assay mixture in a 96-well plate typically includes:
-
The prepared cell membranes.
-
A specific radioligand, such as [³H]CGS 21680 or [³H]-ZM 241385 for the A2A receptor, and [³H]CCPA for the A1 receptor.
-
Varying concentrations of the unlabeled test compound (the triazolopyridine isomer).
-
-
Incubation: The mixture is incubated to allow the radioligand and the test compound to compete for binding to the receptors, reaching equilibrium.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, initiates a signaling cascade that plays a crucial role in modulating cellular responses, particularly in the immune system and the central nervous system. The activation of the A2A receptor is generally associated with immunosuppressive and anti-inflammatory effects[1][2][7].
Caption: Adenosine A2A receptor signaling cascade.
Experimental Workflow for Comparative SAR Study
The structure-activity relationship (SAR) study of these isomeric compounds follows a logical workflow from initial design and synthesis to biological evaluation and data analysis. This iterative process is fundamental in medicinal chemistry for optimizing lead compounds.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Logical Relationship of Isomer Comparison
The core of this analysis is the direct comparison of two isomeric scaffolds to understand how the spatial arrangement of functional groups impacts biological activity. This comparison allows for the elucidation of key structural features that govern receptor affinity and selectivity.
Caption: Logical flow of the comparative analysis.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
Validation of Bioassay Results for Novel Triazolopyridine Compounds: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of novel triazolopyridine and related heterocyclic compounds, benchmarking their performance against established drugs. The data presented is collated from preclinical studies to offer an objective overview of the therapeutic potential of this versatile chemical scaffold. Triazolopyridines have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data from various bioassays, showcasing the potency of novel triazolopyridine and related derivatives in comparison to well-known inhibitors.
Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase
This table summarizes the half-maximal inhibitory concentration (IC50) of a thiazolo[5,4-b]pyridine derivative (Compound 6r) and comparator drugs against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant.[3] Lower IC50 values indicate greater potency.[3]
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) for Compound 6r and comparator drugs in the GIST-T1 (c-KIT exon 11 mutation) cancer cell line.[3] Lower GI50 values indicate greater anti-proliferative activity.[3]
| Compound/Drug | GIST-T1 GI50 (µM) |
| Compound 6r | 0.49 |
| Imatinib | 0.04 |
| Sunitinib | 0.02 |
Table 3: Comparative Analysis of p38 MAP Kinase Inhibition
The inhibitory activity of a series of triazolopyridine-based p38 inhibitors is summarized below. The data highlights how modifications to the C4 aryl group and the triazole side-chain can significantly impact their potency (IC50).[4]
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
Table 4: Dual JAK/HDAC Inhibitory Activity of Triazolopyridine Derivatives
A series of triazolopyridine derivatives were evaluated for their inhibitory activity against Janus kinase 1 (JAK1) and histone deacetylase 6 (HDAC6).[5]
| Compound | JAK1 IC50 (nM) | HDAC6 IC50 (nM) |
| 16a | >1000 | 11.2 |
| 16b | 146 | 8.75 |
| 16c | 243 | 10.8 |
| 16d | 562 | 12.3 |
| Filgotinib | 28.3 | >10000 |
| SAHA | >10000 | 15.2 |
| ACY-1215 | >10000 | 6.43 |
Table 5: Antiproliferative Activity of Dual JAK/HDAC Inhibitors
Selected compounds with potent enzymatic inhibitory activity were tested for their effects on tumor cell viability in multiple myeloma (RPMI-8226) and breast cancer (MDA-MB-231) cell lines.[5]
| Compound | RPMI-8226 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 16a | 0.46 | 0.82 |
| 16b | 0.25 | 0.75 |
| 16c | 0.12 | 0.95 |
| 19 | 0.18 | 0.88 |
| SAHA | 1.23 | 2.56 |
| Filgotinib | >50 | >50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. c-KIT Kinase Inhibition Assay
-
Assay Principle : This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.[3]
-
Procedure :
-
The c-KIT kinase was incubated with the test compounds at various concentrations.
-
The kinase reaction was initiated by the addition of a substrate and [γ-³²P]ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was then stopped, and the radiolabeled substrate was separated from the free radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate was measured to determine kinase activity.
-
IC50 values were calculated by fitting the data to a dose-response curve.
-
2. Cell Viability (Anti-proliferative) Assay
-
Assay Principle : This assay assesses the anti-proliferative activity of the compounds using a cell-based method.[3]
-
Procedure :
-
Cell Lines : GIST-T1 and HMC1.2 cells were used as models for c-KIT dependent cancers.[3]
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with the test compounds at various concentrations (serial dilutions).[3]
-
After a specified incubation period, cell viability was determined using a suitable method, such as the MTS or MTT assay.
-
GI50 values were calculated from the dose-response curves.
-
3. p38α MAP Kinase Inhibition Assay
-
Reagent Preparation : A kinase buffer was prepared consisting of 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[4]
-
Procedure :
-
The p38α MAP kinase was incubated with the triazolopyridine analogs at various concentrations in the kinase buffer.
-
The kinase reaction was initiated by the addition of a specific substrate and ATP.
-
The reaction mixture was incubated for a set time at a controlled temperature.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified.
-
IC50 values were determined by analyzing the dose-dependent inhibition of the kinase activity.
-
Signaling Pathways and Experimental Workflows
p38 MAP Kinase Signaling Pathway
Environmental stresses and inflammatory cytokines activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAP kinase.[4] Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] The triazolopyridine analogs discussed in this guide act by directly inhibiting the kinase activity of p38, thereby blocking the downstream inflammatory signaling.[4]
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of triazolopyridines.
WNT/β-catenin Signaling Pathway and Tankyrase Inhibition
In many colorectal cancers, mutations in the adenomatous polyposis coli (APC) gene lead to the abnormal activation of the WNT/β-catenin pathway.[6] Tankyrase (TNKS) contributes to this by degrading AXIN, a key component of the β-catenin destruction complex.[6] This leads to the accumulation and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation.[6] Novel triazolopyridine derivatives can inhibit TNKS, leading to the stabilization of AXIN, reduced levels of active β-catenin, and downregulation of its target genes.[6]
Caption: Inhibition of the WNT/β-catenin pathway by a novel triazolopyridine TNKS inhibitor.
General Workflow for Bioassay Validation
The validation of bioassay results for novel compounds typically follows a structured workflow, starting from compound synthesis and progressing through various stages of in vitro and in vivo testing.
Caption: A generalized workflow for the validation of bioassay results for novel compounds.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of kinase inhibitors derived from 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. While the initial intent was to compare kinase inhibitors derived from the 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold, a thorough review of published scientific literature revealed a lack of comprehensive comparative data for this specific chemical class. In contrast, the closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated and has yielded numerous potent kinase inhibitors. This guide therefore provides a comparative analysis of the efficacy of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core, focusing on their activity against key oncogenic kinases: Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TrkA).
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile platform for the development of inhibitors targeting a range of kinases. The following table summarizes the in vitro efficacy of selected compounds against Pim-1, CDK2, and TrkA.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pim-1 Inhibitors | ||||
| Compound 17 | Pan-Pim | Pim-1: <3, Pim-2: <3, Pim-3: <3 | - | - |
| BS-194 (4k) | CDK1, CDK2, CDK5, CDK9 | Pim-1: (not specified) | - | - |
| Virtual Screening Hit | Pim-1 | 52,000 | - | - |
| CDK2 Inhibitors | ||||
| 5h | CDK2, CDK1, CDK5, CDK9 | CDK2: 22 | Dinaciclib | 18 |
| 5i | CDK2, CDK1, CDK5, CDK9 | CDK2: 24 | Dinaciclib | 18 |
| 6t | CDK2, TRKA | CDK2: 90 | Ribociclib | 70 |
| 6s | CDK2, TRKA | CDK2: 230 | Ribociclib | 70 |
| BS-194 (4k) | CDK1, CDK2, CDK5, CDK9 | CDK2: 3 | - | - |
| TrkA Inhibitors | ||||
| Compound 28 | TrkA, TrkB, TrkC | TrkA: 0.17 | - | - |
| Compound 36 | TrkA, TrkB, TrkC | TrkA: 1.4 | Larotrectinib | 1.2 |
| Compound 5n | TrkA (mutant) | TrkA G667C: 2.3 | Selitrectinib | 12.6 |
| 6t | CDK2, TRKA | TRKA: 450 | Larotrectinib | 70 |
| 6s | CDK2, TRKA | TRKA: 230 | Larotrectinib | 70 |
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays used in the evaluation of the pyrazolo[1,5-a]pyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, CDK2/Cyclin A, TrkA)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for some methods
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (solubilized in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or materials for gel electrophoresis and autoradiography)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the assay plate, add the test compound dilution or DMSO (for control).
-
Enzyme Addition: Add the purified kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal, which is measured by a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., DU145 for Pim-1, HeLa for CDK2)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibodies for the target substrate (e.g., anti-phospho-Bad for Pim-1, anti-phospho-Rb for CDK2)
-
Total protein antibodies for normalization
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Reagents for Western blotting or ELISA
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or DMSO for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary phospho-specific antibody, followed by a secondary antibody. Visualize the bands using a chemiluminescent substrate. Strip the membrane and re-probe with an antibody against the total (unphosphorylated) protein for normalization.
-
ELISA: Coat a microplate with a capture antibody for the target substrate. Add the cell lysates to the wells. Detect the phosphorylated substrate using a phospho-specific detection antibody.
-
-
Data Analysis: Quantify the intensity of the phosphorylated protein signal and normalize it to the total protein signal. Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological systems in which these inhibitors function is essential for understanding their mechanism of action.
Caption: Pim-1 Signaling Pathway.[1][2][3][4][5]
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.[6][7][8][9][10]
Caption: TrkA Signaling Pathway.[11][12][13][14][15]
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 13. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trk receptor - Wikipedia [en.wikipedia.org]
- 15. sinobiological.com [sinobiological.com]
Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives in Computational Docking Studies
Disclaimer: While this guide focuses on the computational docking studies of triazolo[1,5-a]pyridine derivatives, specific research detailing the docking of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives was not prominently available in the reviewed literature. The following analysis, therefore, presents a comparative overview of a closely related series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles, which have been investigated as potent enzyme inhibitors. This serves as a valuable case study for researchers interested in the potential of this heterocyclic scaffold.
This guide provides an objective comparison of the binding affinities of various triazolo[1,5-a]pyridine derivatives against a key biological target, supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their understanding of this compound class.
Data Presentation: Performance Against α-Glucosidase
Recent research has identified the 1,2,4-triazolo[1,5-a]pyridine scaffold as a novel and potent inhibitor of α-glucosidase, a key enzyme in controlling blood glucose levels and a therapeutic target for type 2 diabetes mellitus.[1] A series of synthesized 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles demonstrated strong binding affinities in computational docking studies.[1] The docking scores, which indicate the predicted binding affinity, for a selection of these derivatives are summarized below. A more negative score typically suggests a stronger binding interaction.
| Compound ID | Substituents (Aryl Groups) | Docking Score (kcal/mol) |
| 15a | Phenyl, Phenyl, Phenyl | -9.56 |
| 15d | 4-Chlorophenyl, Phenyl, Phenyl | -10.12 |
| 15g | 4-Methoxyphenyl, Phenyl, Phenyl | -9.62 |
| 15j | 4-Fluorophenyl, Phenyl, Phenyl | -10.04 |
| 15o | 4-Nitrophenyl, Phenyl, Phenyl | -10.41 |
| 15s | 3-Bromophenyl, Phenyl, Phenyl | -9.98 |
| 15v | 2,4-Dichlorophenyl, Phenyl, Phenyl | -10.25 |
Data sourced from a study on triazolo[1,5-a]pyridines as α-glucosidase inhibitors. The compound numbering corresponds to that used in the source publication.[1]
Among the evaluated compounds, derivative 15o , featuring a 4-nitrophenyl substituent, exhibited the highest predicted binding affinity with a docking score of -10.41 kcal/mol.[1] The in silico results highlighted that all the docked molecules displayed a strong affinity towards the binding site of the α-glucosidase enzyme.[1]
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines the typical computational methodology employed for the docking studies of triazolo[1,5-a]pyridine derivatives against the α-glucosidase enzyme, as synthesized from the reference study.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, α-glucosidase, is obtained from a protein database (e.g., Protein Data Bank).
-
All water molecules and existing ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER).
-
The protein structure is then energy-minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the triazolo[1,5-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated for all atoms of the ligands.
3. Molecular Docking Simulation:
-
A molecular docking software (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of each ligand within the active site of the protein.
-
The active site is defined by creating a grid box that encompasses the key amino acid residues known to be involved in ligand binding (e.g., ASP307, ARG315, TYR158, PHE303 for α-glucosidase).[1]
-
The docking algorithm explores various possible conformations of the ligand within the defined active site and calculates the binding energy for each conformation.
-
The conformation with the lowest binding energy (docking score) is considered the most probable binding mode.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring compounds.
-
The binding poses of the most potent inhibitors are visualized to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. For instance, potent inhibitors formed key hydrogen bonds with residues such as TYR158, GLN353, and GLU411 in the α-glucosidase active site.[1]
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of a typical computational docking study and the key interactions within the enzyme's signaling pathway.
References
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Structure-Activity Relationship of 2-Substituted-Triazolo[1,5-a]pyridines
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer activities. Due to a lack of extensive research specifically on 2-methyl-triazolo[1,5-a]pyridines, this guide encompasses a broader range of substitutions at the 2-position to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Anticancer Activity of 2-Substituted-Triazolo[1,5-a]pyridinylpyridines
The following table summarizes the in vitro antiproliferative activities of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R | Cell Line | IC50 (µM) |
| 1a | 2-pyridyl | HCT-116 | >100 |
| U-87 MG | >100 | ||
| MCF-7 | >100 | ||
| 1b | 3-pyridyl | HCT-116 | 65.4 |
| U-87 MG | 89.7 | ||
| MCF-7 | 73.2 | ||
| 1c | 4-pyridyl | HCT-116 | 15.8 |
| U-87 MG | 21.6 | ||
| MCF-7 | 18.3 | ||
| 2a | 2-pyridyl | HCT-116 | 88.1 |
| U-87 MG | >100 | ||
| MCF-7 | 95.4 | ||
| 2b | 3-pyridyl | HCT-116 | 50.2 |
| U-87 MG | 63.7 | ||
| MCF-7 | 55.9 | ||
| 2d | 4-pyridyl | HCT-116 | 20.5 |
| U-87 MG | 28.4 | ||
| MCF-7 | 23.1 |
Data sourced from a study on[1][2][3]triazolo[1,5-a]pyridinylpyridines[1].
SAR Analysis: From the data presented, a clear structure-activity relationship can be observed. The position of the nitrogen atom in the pyridine ring at the R position significantly influences the antiproliferative activity. Compounds with a 4-pyridyl substituent (1c and 2d) demonstrated the most potent anticancer activity against all three cell lines when compared to those with 2-pyridyl or 3-pyridyl moieties. This suggests that the electronic and steric properties conferred by the 4-pyridyl group are more favorable for interaction with the biological target.
Experimental Protocols
MTT Assay for Antiproliferative Activity [1]
The in vitro antiproliferative activities of the synthesized[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Lines: Human colon carcinoma (HCT-116), human glioblastoma (U-87 MG), and human breast adenocarcinoma (MCF-7) cell lines were used.
-
Cell Culture: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for an additional few hours to allow for formazan crystal formation.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution was measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
Signaling Pathway and Experimental Workflow
Some potent[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to affect the AKT signaling pathway, which is a crucial pathway in regulating cell survival, proliferation, and apoptosis. The compounds 1c and 2d, which exhibited significant antiproliferative activities, were tested for their effects on the levels of AKT and its phosphorylated form, p-AKT(473)[1].
Figure 1: Simplified AKT signaling pathway and the inhibitory effect of potent 2-substituted-triazolo[1,5-a]pyridines.
The experimental workflow to determine the effect of these compounds on the AKT pathway typically involves Western blotting.
Figure 2: General experimental workflow for Western blot analysis of AKT and p-AKT levels.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is a critical step. This guide provides a comparative overview of key analytical techniques for determining the purity of this and structurally related compounds. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the typical performance characteristics of each technique for the analysis of a heterocyclic compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Purity Assessment (%) | >99% | >99% | >99% | >95% (Absolute) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.01% | 0.01 - 0.1% | 0.1 - 0.5% |
| Limit of Quantification (LOQ) | 0.03 - 0.3% | 0.003 - 0.03% | 0.03 - 0.3% | 0.3 - 1.5% |
| Analysis Time | 15 - 30 min | 20 - 40 min | 10 - 20 min | 5 - 15 min |
| Sample Consumption | Low (µL) | Low (µL) | Very Low (nL) | High (mg) |
| Destructive to Sample | Yes | Yes | Yes | No |
| Key Advantages | Versatile, robust, widely available | High sensitivity, structural information | High efficiency, minimal sample use | Absolute quantification, structural info |
| Potential Limitations | Requires soluble & non-volatile samples | Requires volatile & thermally stable samples | Sensitivity can be lower than GC-MS | Lower sensitivity than chromatographic methods |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its versatility and robustness.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µM, 4.6 mm x 150 mm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both separation and structural identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volumes, making it an excellent alternative to HPLC.[2][3]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.[2]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[4][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent with a known internal standard (e.g., DMSO-d6 with maleic anhydride).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals.
-
Pulse Program: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation.
-
Data Processing: Careful phasing and baseline correction are critical. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[5][6]
-
Purity Calculation Formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.[5]
Visualizing the Analytical Workflow
The selection and implementation of a purity determination method follows a logical progression. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for Purity Determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Triazolo[1,5-a]pyridine Scaffold in Bioisosteric Replacement: A Comparative Guide
The triazolo[1,5-a]pyridine scaffold has emerged as a significant heterocyclic system in medicinal chemistry, often employed in bioisosteric replacement strategies to modulate the activity, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of the triazolo[1,5-a]pyridine scaffold against other bioisosteres, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Performance Comparison in Enzyme Inhibition
The utility of the triazolo[1,5-a]pyridine scaffold as a bioisostere is highly target-dependent. Below are comparative data from studies on different enzyme targets.
Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition
In the context of antimalarial drug discovery, the triazolo[1,5-a]pyrimidine scaffold has been extensively investigated as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). A direct bioisosteric replacement of the pyrimidine nitrogen with a carbon to yield the triazolo[1,5-a]pyridine core resulted in a significant loss of potency.
| Scaffold | Compound | Target | IC50 (µM) | Fold Change vs. Triazolopyrimidine |
| [1][2]triazolo[1,5-a]pyrimidine | DSM 1 | PfDHODH | 0.047 | - |
| [1][2]triazolo[1,5-a]pyridine | Compound 7 | PfDHODH | >10 | >212 |
This data suggests that the nitrogen at position 5 of the pyrimidine ring is crucial for the inhibitory activity against PfDHODH, and its replacement with a carbon atom in the triazolo[1,5-a]pyridine scaffold is detrimental.
Case Study 2: Kinase Inhibition
The triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors.
JAK2 Inhibition:
A series of 1,2,4-triazolo[1,5-a]pyridine derivatives were developed as selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.
| Compound | Scaffold | Target | IC50 (nM) |
| CEP-33779 | [1][2]triazolo[1,5-a]pyridine | JAK2 | 1.8 |
The development of CEP-33779 highlights the potential of the triazolo[1,5-a]pyridine core in achieving high potency and selectivity for kinase targets.
TGF-β Type I Receptor (ALK5) Inhibition:
Derivatives of 4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)pyrazole have been identified as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5).
| Compound | Scaffold | Target | IC50 (µM) |
| 21b | [1][2]triazolo[1,5-a]pyridine | ALK5 | 0.018 |
This demonstrates the utility of the triazolo[1,5-a]pyridine scaffold in developing inhibitors for serine/threonine kinases involved in fibrosis and cancer.
PI3K Inhibition:
A series of 7-substituted triazolopyridines were developed as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ).
| Compound | Scaffold | Target | IC50 (nM) |
| CZC24758 | [1][2]triazolo[1,5-a]pyridine | PI3Kγ | 6 |
These examples underscore the versatility of the triazolo[1,5-a]pyridine scaffold in the design of potent and selective inhibitors for various kinase families.
Experimental Protocols
PfDHODH Inhibition Assay
Principle: The enzymatic activity of PfDHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm.
Procedure:
-
The reaction mixture contains 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 100 µM Coenzyme Q10, and 200 µM L-dihydroorotate.
-
The enzyme (recombinant PfDHODH) is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.
-
The reaction is initiated by the addition of L-dihydroorotate.
-
The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored for 10 minutes.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Inhibition Assay (Generic)
Principle: A common method for measuring kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®. This assay measures the phosphorylation of a substrate by the kinase.
Procedure:
-
The kinase, a fluorescently labeled substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction.
-
After an incubation period, the TR-FRET signal is measured. The emission of the terbium donor (at 495 nm) and the acceptor fluorophore on the substrate (at 520 nm) are recorded.
-
The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are determined from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of a triazolo[1,5-a]pyridine-based inhibitor.
TGF-β Signaling Pathway
Caption: The TGF-β signaling pathway, highlighting the inhibition of ALK5 by a triazolo[1,5-a]pyridine derivative.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A general experimental workflow for the discovery and development of kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Proper Disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and, if exposure limits are exceeded, a full-face respirator[2]. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood[4][5][6].
Step-by-Step Disposal Protocol
The disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, as with all hazardous chemical waste, must comply with federal, state, and local regulations[3][7]. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine as "Hazardous Waste"[7][8][9].
-
The label must include the full chemical name: "8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine" and indicate its hazards[10].
-
As a halogenated heterocyclic compound, it should be segregated from non-halogenated solvent waste to avoid costly disposal complications[11][12].
-
-
Container Management:
-
Use only compatible, leak-proof containers for waste storage. The original container is often the best option[8][11]. Do not use food-grade containers[8].
-
Ensure containers are securely capped at all times, except when adding waste[8][9].
-
Store waste containers in a designated and properly labeled "Satellite Accumulation Area" (SAA) that is near the point of generation and under the supervision of laboratory personnel[3][7][8].
-
-
Disposal of the Chemical Product:
-
The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2].
-
Crucially, do not discharge 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine into sewer systems [2].
-
Arrange for pickup and disposal by a certified hazardous waste management contractor.
-
-
Disposal of Contaminated Packaging:
-
For contaminated containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[11].
-
After thorough cleaning, the container can be offered for recycling or reconditioning[2].
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[2].
-
Combustible packaging materials may be disposed of via controlled incineration[2].
-
Summary of Disposal and Handling Parameters
| Parameter | Guideline | Citation |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Sewer Discharge | Prohibited. | [2] |
| Waste Labeling | "Hazardous Waste" with full chemical name and hazard identification. | [7][8][9][10] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | [3][7][8] |
| Container Type | Compatible, leak-proof, and securely capped. The original container is preferred. | [8][9][11] |
| Contaminated Packaging | Triple rinse (collecting rinsate as hazardous waste) for recycling/reconditioning, or puncture and send to a sanitary landfill. | [2][11] |
| PPE | Safety goggles, impervious clothing, and appropriate respiratory protection. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and associated materials.
Caption: Disposal workflow for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
References
- 1. acs.org [acs.org]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. vumc.org [vumc.org]
- 12. ethz.ch [ethz.ch]
Personal protective equipment for handling 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Essential Safety and Handling Guide for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in a laboratory setting. The following procedures are based on the compound's Safety Data Sheet (SDS) and best practices for handling similar brominated heterocyclic and pyridine-derived compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US)[1] | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling pyridine derivatives[2][3]. Inspect for tears before use. | Prevents direct skin contact with the chemical. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned to protect skin and personal clothing from contamination[4]. | Provides a barrier against spills and splashes. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and protects feet from spills. | ||
| Respiratory Protection | Full-Face Respirator | Use if exposure limits are exceeded or if irritation is experienced[1]. All handling of solid compounds should be in a certified chemical fume hood[3][4]. | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and preventing contamination. All handling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3].
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place it within the fume hood.
2. Weighing and Transfer:
-
To minimize dust generation, handle the solid compound with care.
-
Use a spatula for all transfers.
-
Weigh the desired amount of the compound on anti-static weigh paper or in a tared, sealed container.
3. Solution Preparation:
-
If preparing a solution, slowly add the solid 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine to the solvent in the appropriate glassware within the fume hood.
-
Keep the container covered when not in use to prevent the release of vapors.
4. Post-Handling:
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.
-
Thoroughly wash hands with soap and water after the procedure is complete.
Disposal Plan
Proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Solutions containing 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated Packaging: Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if local regulations permit[1].
-
General Guidance: Do not dispose of this chemical down the drain or in regular trash[1]. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
